Chromium copper dioxide
Description
Properties
CAS No. |
12017-79-7 |
|---|---|
Molecular Formula |
CrCuO |
Molecular Weight |
131.54 g/mol |
IUPAC Name |
copper;chromium(2+);oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
InChI Key |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Cr+2].[Cu+2] |
Canonical SMILES |
[O].[Cr].[Cu] |
Synonyms |
chromium copper dioxide |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques for Chromium Copper Oxide Compounds
Solution-Based Synthesis Approaches
Solution-based methods offer a versatile and cost-effective route to produce chromium copper oxide materials with controlled morphologies and properties. These techniques involve the chemical transformation of precursors in a liquid medium.
Sol-Gel Processing for Thin Films and Nanoparticles
The sol-gel method is a widely employed technique for synthesizing both thin films and nanoparticles of chromium copper oxide. This process involves the transition of a solution (sol) into a gel-like solid network.
For the preparation of copper-doped chromium oxide (Cr₂O₃) thin films, a sol-gel dip-coating (SGDC) process can be utilized. researchgate.netresearchgate.net In a typical procedure, chromium (III) nitrate (B79036) nonahydrate serves as the chromium source, while copper (II) nitrate is used as the dopant precursor. researchgate.net These precursors are dissolved in deionized water and stirred to form a homogenous solution. researchgate.net The resulting sol is then used to coat substrates, such as glass, via dip-coating. researchgate.net Subsequent heat treatment, or calcination, is crucial for the formation of the crystalline Cr₂O₃ phase. researchgate.net The crystallinity and properties of the final thin film can be influenced by the doping concentration of copper and the annealing temperature. researchgate.net
The sol-gel citrate (B86180) gel route is particularly effective for synthesizing copper chromite (CuCr₂O₄) nanoparticles. This method involves dissolving copper nitrate and chromium nitrate in a 1:2 molar ratio in deionized water. Citric acid is then added as a chelating agent, which forms a homogeneous gel upon heating and drying. The final step is calcination at temperatures between 600°C and 800°C to decompose the organic components and crystallize the spinel CuCr₂O₄ phase.
| Precursor | Dopant/Co-ion | Method | Product | Reference |
| Chromium (III) Nitrate Nonahydrate | Copper (II) Nitrate | Sol-Gel Dip-Coating | Cu-doped Cr₂O₃ Thin Films | researchgate.net |
| Copper Nitrate, Chromium Nitrate | - | Sol-Gel Citrate Route | CuCr₂O₄ Nanoparticles |
Chemical Precipitation Methods for Nanoparticle Synthesis
Chemical precipitation is another straightforward and economical method for producing chromium copper oxide nanoparticles. This technique relies on the formation of an insoluble solid from a solution.
An inverse co-precipitation method has been successfully used to synthesize copper chromite (CuCr₂O₄) nanoparticles. ijcce.ac.ir In this approach, an aqueous solution containing cupric nitrate trihydrate and chromium nitrate nonahydrate in a 1:2 molar ratio is used. ijcce.ac.ir The precipitation is induced, and the resulting solid is calcined at approximately 520°C to obtain crystalline CuCr₂O₄ nanoparticles with a crystallite size of about 18 nm and spherical particles ranging from 30 to 70 nm. ijcce.ac.ir The molar ratio of the precursors and the calcination temperature are critical parameters that determine the phase structure of the final product. ijcce.ac.ir
The co-precipitation method followed by calcination is also widely used for synthesizing ternary copper-zinc-chromium (Cu-Zn-Cr) oxide catalysts. This process involves mixing chromium trioxide with a pre-pyrolyzed copper-chromium compound, followed by the addition of basic copper carbonate and basic zinc carbonate. The resulting paste is dried and calcined to form the final catalyst. The atomic ratio of the metals is a crucial factor, with a 1:1:1 ratio of Cu:Zn:Cr showing optimal activity for certain applications.
For the synthesis of chromium oxide (Cr₂O₃) nanoparticles, aqueous precipitation using chromium sulfate (B86663) as the chromium source and ammonia (B1221849) as the precipitating agent has been reported. orientjchem.orgscispace.com This simple, one-step process yields hexagonal Cr₂O₃ nanoparticles with sizes ranging from 20 to 70 nm. orientjchem.orgscispace.com
| Precursors | Precipitating Agent | Method | Product | Key Parameters | Reference |
| Cupric Nitrate Trihydrate, Chromium Nitrate Nonahydrate | Not specified | Inverse Co-precipitation | CuCr₂O₄ Nanoparticles | Molar ratio (Cu:Cr = 1:2), Calcination temperature (520°C) | ijcce.ac.ir |
| Chromium Trioxide, Basic Copper Carbonate, Basic Zinc Carbonate | Not specified | Co-precipitation | Cu-Zn-Cr Oxide Catalysts | Atomic ratio (Cu:Zn:Cr = 1:1:1) | |
| Chromium Sulfate | Ammonia | Aqueous Precipitation | Cr₂O₃ Nanoparticles | - | orientjchem.orgscispace.com |
Hydrothermal and Solvothermal Routes
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel called an autoclave. sciopen.comdergipark.org.tr These techniques are effective for synthesizing crystalline materials with controlled morphology and size.
Chromium-copper oxide composites can be synthesized via hydrothermal methods, where the reaction time, temperature, and the presence of an oxidizing atmosphere are critical factors that influence the crystallinity and composition of the final product. For instance, the synthesis of copper oxide (CuO) composites with chromium oxide (Cr₂O₃) requires controlled calcination to prevent phase segregation.
The solvothermal method has been employed to synthesize copper oxide (CuO) nanoparticles. researchgate.net Different synthesis conditions, such as the choice of solvent, can lead to materials with high specific surface areas. researchgate.net For example, using a mixture of water and ethylene (B1197577) glycol as the solvent in a microwave-assisted solvothermal synthesis can produce three-dimensional flower-like CuO structures with a high specific surface area. acs.org
Modified Pechini Methods for Composite Formation
The Pechini method is a variation of the sol-gel process that uses a polyesterification reaction between a chelating agent (like citric acid) and a polyhydroxy alcohol (like ethylene glycol) to form a polymeric resin in which metal cations are uniformly distributed. rsc.org A modified Pechini method has been developed to synthesize Cu/Cr₂O₃ composites. researchgate.net This modification involves eliminating the use of ethylene glycol and adding a reduction step at the end of the process. researchgate.net This adapted method allows for the production of composites with specific stoichiometric ratios and grain sizes ranging from 0.1 to 1 μm. researchgate.net
In the standard Pechini process for synthesizing copper chromite, copper nitrate and chromium nitrate are dissolved in water with citric acid. osti.gov The addition of ethylene glycol initiates the formation of a gel. osti.gov The modified Pechini method, which omits ethylene glycol, has been shown to produce smaller particles and greater agglomeration. osti.gov
Gas-Phase Deposition Techniques for Thin Films
Gas-phase deposition techniques are physical vapor deposition (PVD) methods used to produce high-quality thin films on various substrates. These processes occur in a vacuum environment.
Reactive Magnetron Sputtering
Reactive magnetron sputtering is a versatile technique for depositing thin films of chromium copper oxide. This method involves bombarding a target material (or targets) with energetic ions in a reactive gas atmosphere, causing atoms to be ejected and deposited onto a substrate.
For the deposition of copper chromium oxide (CuCrO₂) thin films, a dual-target magnetron reactive sputtering system can be used. rsc.org High-purity copper and chromium targets are sputtered in an argon and oxygen atmosphere onto a substrate like quartz. rsc.org The sputtering power applied to the copper target is a critical parameter that influences the phase composition of the film. A single-phase delafossite (B1172669) structure of CuCrO₂ can be achieved at an optimal copper sputtering power, while lower or higher powers can lead to the formation of Cr₂O₃-rich or CuO-rich phases, respectively. rsc.org
Another approach involves using a single equimolar CuCr alloy target. icm.edu.pl The as-deposited film is typically amorphous and requires post-annealing in a controlled atmosphere to achieve the desired crystalline phases. icm.edu.pl Annealing at 500°C can lead to the formation of monoclinic CuO and spinel CuCr₂O₄ phases. icm.edu.pl Increasing the annealing temperature to 600°C can promote the reaction between these phases to form the delafossite CuCrO₂ phase. icm.edu.pl
Reactive DC magnetron sputtering of a copper target in an oxygen/argon plasma is also used to create copper oxide (Cu₂O) thin films. These films can then be doped with chromium through ion implantation, where Cr⁺ ions are implanted into the Cu₂O layer. Subsequent annealing is performed to stabilize the doped structure.
| Target(s) | Reactive Gas | Key Parameters | Resulting Film | Reference |
| Copper, Chromium | Oxygen, Argon | Copper Sputtering Power | CuCrO₂ | rsc.org |
| CuCr Alloy | Oxygen, Argon | Annealing Temperature (500-800°C) | CuO, CuCr₂O₄, CuCrO₂ | icm.edu.pl |
| Copper | Oxygen, Argon | Cr⁺ Ion Implantation Dose, Annealing | Cr-doped Cu₂O |
Ultrasonic Spray Pyrolysis
Ultrasonic spray pyrolysis (USP) has emerged as a rapid, scalable, and cost-effective wet chemical method for depositing high-quality thin films of chromium copper oxide, particularly the delafossite CuCrO₂ phase. acs.orgnih.gov This technique involves atomizing a precursor solution containing copper and chromium sources into fine droplets using ultrasonic waves. These droplets are then transported by a carrier gas to a heated substrate, where they undergo pyrolysis to form the desired oxide film.
The properties of the resulting CuCrO₂ films are highly dependent on the deposition parameters. A key factor is the deposition temperature, with studies showing that highly crystalline, dense, and smooth coatings are achievable through careful temperature control. acs.orgnih.gov For instance, using copper and chromium acetylacetonates (B15086760) as precursors, the CuCrO₂ phase can be formed directly as-deposited without the need for post-deposition annealing. researchgate.net Research has demonstrated that optimizing the deposition temperature and the copper-to-chromium cation ratio in the precursor solution allows for reliable tuning of the film's structural, optical, and electrical properties. acs.orgnih.gov
Through meticulous screening of deposition conditions, USP has been used to produce CuCrO₂ films with record electrical conductivities for solution-processed methods, exceeding 100 S cm⁻¹. acs.orgnih.gov The technique's versatility is further highlighted by investigations into doping effects, where magnesium has been introduced into the sol-gel precursor solution to enhance both the conductivity and transparency of the resulting CuCrO₂ coatings. rsc.org Optimized Mg-doped films have achieved a conductivity of 52.8 S cm⁻¹ with a visible transmittance greater than 50%. rsc.org
| Parameter | Condition/Precursor | Observation/Result | Reference |
| Method | Ultrasonic Spray Pyrolysis | Fast, simple, and scalable method for p-type transparent electrodes. | acs.org, nih.gov |
| Precursors | Copper and chromium acetylacetonates | Enables direct formation of CuCrO₂ phase without post-deposition annealing. | researchgate.net |
| Temperature | 400 to 600 °C | Deposition temperature is critical for tuning film properties. | researchgate.net |
| Cation Ratio | Varied Cu:Cr ratio | Allows for tuning of electrical and optical properties. | acs.org, nih.gov |
| Doping | Magnesium (Mg) | Enhances electrical conductivity and visible transparency. | rsc.org |
| Performance | Optimized Films | Conductivity > 100 S cm⁻¹; Mg-doped films: 52.8 S cm⁻¹. | acs.org, rsc.org, nih.gov |
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to control film thickness at the atomic level and achieve highly conformal coatings on complex structures. researchgate.netwikipedia.org It is based on sequential, self-limiting surface reactions between gaseous precursors. wikipedia.org For the synthesis of copper chromium oxide (CuxCryOz) thin films, ALD offers precise control over the film's composition over a wide range. anu.edu.au
The process typically involves alternating exposures of the substrate to a metal precursor and an oxygen source, separated by purge steps. aip.org For chromium oxide (Cr₂O₃) ALD, precursors such as chromium(III) 2,4-pentanedionate [Cr(acac)₃] and ozone (O₃) have been successfully employed at temperatures around 300 °C. researchgate.netaip.org A notable characteristic of the CuxCryOz ALD process is a significant increase in the growth rate for intermediate compositions, which has been attributed to an enhancement of the chromium oxide deposition rate on the copper oxide surface. anu.edu.au
The as-deposited films can be subjected to post-deposition annealing at various temperatures (e.g., 400–800 °C) to crystallize specific phases, such as the spinel CuCr₂O₄. anu.edu.au The precise control afforded by ALD allows for detailed investigation of the structural and optoelectronic properties as a function of composition. This includes determining the optical constants, band gap, and work function, enabling the construction of full band diagrams for the binary and ternary oxides. anu.edu.au This level of control is crucial for designing and fabricating advanced electronic devices.
| Parameter | Condition/Precursor | Observation/Result | Reference |
| Technique | Atomic Layer Deposition (ALD) | Provides atomic-level thickness control and high conformality. | wikipedia.org |
| Cr Precursor | Chromium(III) 2,4-pentanedionate [Cr(acac)₃] | Used with an oxygen source to deposit chromium oxide. | researchgate.net, aip.org |
| Oxygen Source | Ozone (O₃) | Highly reactive with metal precursors. | researchgate.net, aip.org |
| Deposition Temp. | ~300 °C | Typical temperature for Cr₂O₃ ALD using Cr(acac)₃ and O₃. | aip.org |
| Composition | Wide CuxCryOz range | Growth rate increases for intermediate compositions. | anu.edu.au |
| Post-Annealing | 400–800 °C | Can be used to form crystalline phases like spinel CuCr₂O₄. | anu.edu.au |
Solid-State Reaction Synthesis
High-Temperature Solid-State Reactions
The high-temperature solid-state reaction is a conventional and widely used ceramic method for synthesizing polycrystalline chromium copper oxide, particularly the delafossite CuCrO₂. aip.org This method involves intimately mixing precursor powders, typically binary oxides like copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃), in stoichiometric amounts. aip.org
The homogenized powder mixture is then subjected to a series of heat treatments at high temperatures, a process known as calcination. For CuCrO₂, calcination is often performed at temperatures around 1000 °C for several hours to facilitate the reaction and formation of the desired phase. aip.org Following calcination, the resulting powder is typically ground to ensure homogeneity, pressed into pellets, and then sintered at even higher temperatures (e.g., 1050-1100 °C) to achieve a dense polycrystalline material. aip.org
While robust and straightforward, this method generally requires high temperatures and long reaction times. The phase formation temperature for delafossite CuCrO₂ via solid-state reaction is typically high. ias.ac.in Studies comparing this method with others, like the sol-gel route, have shown that the solid-state method can lead to single-phase CuCrO₂ with good crystallization, though often with a larger grain size. aip.org
| Parameter | Condition/Precursor | Observation/Result | Reference |
| Starting Materials | CuO and Cr₂O₃ powders | Stoichiometric mixture of binary oxides. | aip.org |
| Grinding/Mixing | Mechanical Milling | Ensures intimate contact and homogeneity of precursors. | aip.org |
| Calcination Temp. | ~1000 °C | Initial heat treatment to form the CuCrO₂ phase. | aip.org |
| Sintering Temp. | 1050-1100 °C | Final heat treatment to densify the material. | aip.org |
| Product Phase | Single-phase CuCrO₂ | Can be achieved with good crystallization. | aip.org |
| Microstructure | Larger grain size | Compared to some wet-chemical methods. | aip.org |
Sintering Mechanisms and Oxygen Evolution in Composites
The sintering of copper-chromium (Cu-Cr) powder composites is a complex process influenced by chemical reactions, densification, and the furnace atmosphere, with oxygen playing a critical role. researchgate.net These composites are important as they combine the high conductivity of copper with the refractory nature of chromium. researchgate.net During solid-state sintering, the addition of chromium to a copper matrix mechanically hinders the sintering kinetics. researchgate.net
A key phenomenon is the evolution of gas from the reduction of copper oxides, which are often present on the surface of the initial copper powder. In a neutral atmosphere like a vacuum, this reduction occurs at high temperatures where densification has already led to the formation of closed pores. researchgate.net The trapped gas can cause the compact to swell. researchgate.net However, in Cu-Cr composites, chromium acts as an oxygen getter, trapping the released oxygen by forming solid chromium oxide (Cr₂O₃) at the Cu-Cr interfaces. This prevents the swelling phenomena observed in pure copper compacts. researchgate.net
Green Synthesis Approaches for Nanomaterials
Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative to conventional physical and chemical methods for producing nanoparticles. rasayanjournal.co.infrontiersin.org This approach utilizes biological entities, most commonly plant extracts, which contain phytochemicals that act as both reducing and capping agents, eliminating the need for toxic chemicals. rasayanjournal.co.in
In the context of chromium oxides, various plant extracts, such as those from Abutilon indicum, Simarouba glauca, and Erythrophleum guineense, have been successfully used to synthesize chromium oxide (Cr₂O₃) nanoparticles. frontiersin.orgdntb.gov.uatandfonline.com The general procedure involves mixing a chromium salt precursor, like chromium nitrate, with the plant extract. tandfonline.com The reduction of the chromium ions and the formation of nanoparticles are often indicated by a visible color change in the solution. tandfonline.commdpi.com
The resulting nanoparticles are then separated, washed, and sometimes calcined. tandfonline.com Characterization techniques confirm the formation of crystalline Cr₂O₃ nanoparticles with sizes typically in the nanometer range (e.g., 17-42 nm). mdpi.com A significant advantage of this method is that the plant-derived biomolecules on the nanoparticle surface can enhance their biocompatibility and may lead to a synergistic effect in certain biological applications. rasayanjournal.co.in This biogenic approach represents a promising pathway for producing metal oxide nanoparticles for various fields. dntb.gov.ua
Structural Characterization and Crystallographic Analysis of Chromium Copper Oxide Systems
Defect Structures and Non-Stoichiometry Investigations
The functional properties of chromium copper oxide systems are intrinsically linked to the presence of defect structures and non-stoichiometry. These imperfections in the crystal lattice, which can include point defects such as vacancies and interstitials, as well as extended defects, play a crucial role in determining the material's electronic and catalytic behavior.
Investigations into chromium-doped cuprous oxide (Cu₂O:Cr) thin films have revealed that the incorporation of chromium can significantly influence the material's properties. For instance, Cr doping can affect the prevalence of oxygen vacancies. aip.org The introduction of Cr ions into the Cu₂O lattice can create disorder and defects. mdpi.commostwiedzy.pl In some cases, this can lead to the formation of metastable phases, such as Cu₄O₃, which contains both Cu(I) and Cu(II) states. mdpi.commostwiedzy.pl The creation of defects during ion implantation can also lead to strain relaxation within the oxide structure. mdpi.com
In delafossite-structured CuCrO₂, non-stoichiometry, particularly a copper-rich composition, has been shown to enhance its properties as a p-type transparent conducting oxide (TCO). rsc.org Films with a Cu/(Cu+Cr) ratio greater than the stoichiometric 50% exhibit improved conductivity. rsc.org This is attributed to a higher density of native acceptor-like defects. acs.org Specifically, Cr-deficient or Cu-rich CuCrO₂ can be synthesized, leading to a greater number of defects compared to the stoichiometric compound. rsc.org It has been demonstrated that crystallized non-stoichiometric CuCrO₂ can be successfully deposited without secondary phases for copper compositions up to 63%. rsc.org Beyond this, composite films of Cu₂O and CuCrO₂ can form. rsc.org
The study of defect structures is also critical in understanding the conductivity of these materials. In CuCrO₂, the top of the valence band is formed by Cr 3d states, a notable exception among copper delafossites. acs.org Point defects, specifically copper vacancies, have been shown to increase certain Raman inactive modes in Cu₂O, providing a spectroscopic signature for these defects. acs.org
Furthermore, in more complex systems like chromium carbides, defects such as gas porosity, oxide inclusions, and solidification cracking are common and can impact the material's properties. abmproceedings.com.br
Table 1: Investigated Defect Types in Chromium Copper Oxide Systems
| Chromium Copper Oxide System | Observed Defect Types/Non-Stoichiometry | Investigative Methods | Key Findings |
|---|---|---|---|
| Cr-doped Cu₂O | Oxygen vacancies, lattice disorder from ion implantation, formation of metastable Cu₄O₃. aip.orgmdpi.commostwiedzy.pl | X-ray Diffraction (XRD), Spectrophotometry, Spectroscopic Ellipsometry. aip.orgmdpi.com | Cr doping introduces defects and can lead to the formation of mixed-valence copper oxide phases. mdpi.commostwiedzy.pl |
| CuCrO₂ (delafossite) | Copper-rich non-stoichiometry (Cr-deficient), native acceptor-like defects (e.g., Cu vacancies). rsc.orgacs.org | X-ray Diffraction (XRD), Raman Spectroscopy. rsc.orgacs.org | Non-stoichiometry enhances p-type conductivity. rsc.org |
| Chromium Carbide Overlays | Gas porosity, oxide inclusions, solidification cracking. abmproceedings.com.br | Optical Microscopy, Scanning Electron Microscopy (SEM), Energy Dispersive Spectroscopy (EDS). abmproceedings.com.br | Defects originate from the manufacturing process and can affect mechanical properties. abmproceedings.com.br |
Anisotropy and Structural Distortion Phenomena
Anisotropy and structural distortions are prominent features in chromium copper oxide systems, significantly influencing their physical properties. A key driver for these phenomena is the Jahn-Teller effect, which describes the geometrical distortion of non-linear molecules and ions with a spatially degenerate electronic ground state. wikipedia.org
In the case of copper(II) chromite (CuCr₂O₄), which has a spinel structure, the Jahn-Teller active Cu²⁺ ions cause a distortion of the surrounding oxygen tetrahedron. researchgate.net This leads to a tetragonal distorted spinel structure at room temperature. researchgate.net Upon heating, CuCr₂O₄ undergoes a first-order structural transition to a cubic spinel structure around 600°C. researchgate.net This transition is a consequence of the shift from an orbitally ordered to a disordered state associated with the Jahn-Teller distortion. researchgate.net
The delafossite (B1172669) structure of CuCrO₂ is also characterized by structural anisotropy. It consists of layers of O–Cu–O dumbbells parallel to the c-axis, and MO₂ layers (where M is a trivalent cation like Cr³⁺) parallel to the ab plane. acs.org This layered structure inherently leads to anisotropic physical properties. The synthesis of CuCrO₂ often results in a trigonal (rhombohedral) crystal system with space group R-3m. unige.ch
In more complex oxide systems containing chromium and copper, such as the mixed-metal oxyborate Cu₂CrBO₅, a complex crystal structure with a framework of edge-sharing polyhedra gives rise to unique magnetoelectric properties and anisotropic physical behaviors. Similarly, in layered chromium oxide arsenides like Sr₂CrO₂Cr₂OAs₂ and Sr₂CrO₃CrAs, the chromium ions exist in distinct layers with distorted coordination environments, leading to anisotropic magnetic ordering. acs.org For instance, Sr₂CrO₂Cr₂OAs₂ contains distorted trans-CrO₄As₂ and trans-CrO₂As₄ octahedra. acs.org
The fabrication method can also induce anisotropy. For example, thin films of chromium deposited at an oblique angle can exhibit optical anisotropy. researchgate.net Furthermore, in oxide dispersion-strengthened copper alloys, the extrusion process can lead to morphological and crystallographic texture, resulting in anisotropic mechanical behavior. researchgate.net
Table 2: Anisotropy and Structural Distortion in Chromium Copper Oxide Systems
| Chromium Copper Oxide System | Type of Anisotropy/Distortion | Origin | Structural Details |
|---|---|---|---|
| Copper(II) chromite (CuCr₂O₄) | Tetragonal distortion from cubic spinel structure. researchgate.net | Jahn-Teller effect of Cu²⁺ ions. researchgate.net | Transitions from tetragonal (I4₁/amd) to cubic (Fd-3m) space group at ~600°C. researchgate.net |
| CuCrO₂ (delafossite) | Structural anisotropy. acs.org | Layered crystal structure. acs.org | Trigonal (rhombohedral) system, space group R-3m. unige.ch |
| Sr₂CrO₂Cr₂OAs₂ | Anisotropic magnetic ordering. acs.org | Layered structure with distinct, distorted Cr coordination environments. acs.org | Contains distorted trans-CrO₄As₂ and trans-CrO₂As₄ octahedra. acs.org |
| Oxide dispersion-strengthened copper alloys | Anisotropic mechanical behavior. researchgate.net | Morphological and crystallographic texture from extrusion. researchgate.net | Directional dependence of mechanical strength and fatigue resistance. researchgate.net |
Electronic Band Structure and Charge Transport Mechanisms in Chromium Copper Oxide
Electronic Band Gap Determination and Engineering
The electronic band gap of a material is a fundamental property that dictates its optical and electrical characteristics. For chromium copper oxide, the direct band gap is typically reported to be in the range of 3.1 eV to 3.3 eV. ksu.edu.sarsc.org However, some studies have also identified a lower, indirect band gap. mdpi.com This wide band gap is responsible for the material's high optical transparency in the visible spectrum, a key requirement for transparent electronics. ksu.edu.sarsc.org
The band gap of CuCrO2 is not a fixed value and can be engineered through various synthesis and processing techniques. Annealing temperature, for instance, has a significant impact. Studies on sputtered thin films have shown that the optical band gap can vary between 3.16 eV and 3.74 eV depending on the post-deposition annealing temperature. rsc.org Generally, an increase in annealing temperature can lead to a decrease in the band gap. rsc.org
Doping is another powerful tool for tuning the electronic properties. Introducing zinc (Zn) into the chromium (Cr) sites has been shown to increase the band gap of CuCrO2 thin films from 3.09 eV for the undoped material to 3.11 eV for an optimal doping concentration. rsc.org Similarly, doping with magnesium (Mg) has been explored to enhance its properties, with optimized films showing an optical band gap of approximately 3.0 eV. researchgate.net The stoichiometry of the film, particularly the ratio of copper to chromium, also plays a critical role. Cu-rich films have been found to possess a wide band gap of around 3.1–3.2 eV. ksu.edu.sa
A key feature of the electronic structure of CuCrO2, which distinguishes it from many other copper-based delafossites, is the nature of its valence band. In CuCrO2, the top of the valence band is primarily formed by Cr 3d states, rather than Cu 3d states. researcher.life This hybridization of Cr 3d orbitals with O 2p orbitals is crucial for its p-type conductivity. mdpi.com
| Condition | Band Gap (eV) | Reference |
|---|---|---|
| Stoichiometric Film | ~3.1–3.3 | ksu.edu.sarsc.org |
| RF Sputtered, Annealed at 650°C | 3.21 | rsc.org |
| Undoped | 3.09 | rsc.org |
| Zn-doped (optimal) | 3.11 | rsc.org |
| Mg-doped | ~3.0 | researchgate.net |
| Cu-rich Film | ~3.1–3.2 | ksu.edu.sa |
Carrier Concentration and Mobility Analysis
As a p-type semiconductor, the majority charge carriers in chromium copper oxide are holes. The concentration and mobility of these holes are key parameters determining the material's electrical conductivity. For intrinsic CuCrO2, the hole concentration can be relatively low. However, it can be significantly increased through doping. For example, doping with zinc has been demonstrated to increase the hole concentration from approximately 10¹⁵ cm⁻³ in undoped films to as high as 1.88 x 10¹⁷ cm⁻³ in optimally doped CuCr₁₋ₓZnₓO₂ films. rsc.org
Despite the potential for high carrier concentrations, a primary limitation for many p-type TCOs, including CuCrO2, is their relatively low hole mobility. rsc.org Experimental measurements for polycrystalline CuCrO2 thin films have reported hole mobility values as low as (1.1 ± 0.4) x 10⁻² cm² V⁻¹s⁻¹. uni.lu For out-of-stoichiometry films, the mobility can be even lower, often below the detection limit of 0.1 cm² V⁻¹s⁻¹. rsc.orgresearchgate.net This low mobility is a direct consequence of the dominant charge transport mechanism in this material, which is small polaron hopping. uni.luresearchgate.netarxiv.org In some specific cases, such as in nanocomposite films containing both CuCrO2 and Cu₂O phases, higher mobility of 0.65 cm² V⁻¹s⁻¹ has been achieved. rsc.org A field-effect mobility of 0.59 cm²·V⁻¹·s⁻¹ has also been reported for a solution-processed CuCrO2 thin-film transistor. mdpi.com
| Material | Hole Concentration (cm⁻³) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| Undoped CuCrO₂ | ~10¹⁵ | N/A | rsc.org |
| Zn-doped CuCrO₂ (x=0.065) | 1.88 x 10¹⁷ | N/A | rsc.org |
| Polycrystalline CuCrO₂ Film | (9 ± 3) x 10²¹ | (1.1 ± 0.4) x 10⁻² | uni.lu |
| Out-of-stoichiometry CuCrO₂ | N/A | < 0.1 | rsc.orgresearchgate.net |
| Cu₂O + CuCrO₂ Nanocomposite | 9.3 x 10¹⁸ | 0.65 | rsc.org |
| Solution-processed TFT | N/A | 0.59 (field-effect) | mdpi.com |
Conduction Mechanisms and Charge Carrier Localization
The primary conduction mechanism in chromium copper oxide is understood to be small polaron hopping (SPH). rsc.orguni.luarxiv.org A polaron is a quasiparticle consisting of a charge carrier (in this case, a hole) and its associated lattice distortion. arxiv.org In the SPH model, the charge carrier becomes localized or "self-trapped" at a specific atomic site due to strong interactions with the surrounding crystal lattice. uni.luarxiv.org Transport then occurs as the polaron "hops" from one localized site to another, a process that is thermally activated. arxiv.org
This mechanism is distinct from band-like transport seen in conventional semiconductors like silicon, where charge carriers are delocalized and move freely within the energy bands. The localization of charge carriers in CuCrO2 is the principal reason for its low hole mobility. rsc.orgarxiv.org The hopping is theorized to occur between CrO₂ octahedra, which is facilitated by the fact that the valence band maximum is dominated by Cr 3d states. researcher.life Theoretical calculations have estimated the activation energy for this hopping mechanism to be around 0.1 eV. arxiv.org
Role of Defects and Impurities on Electronic States
Defects and impurities play a pivotal role in establishing the p-type conductivity of chromium copper oxide. The conductivity is primarily attributed to the formation of intrinsic acceptor defects. rsc.org Theoretical calculations and experimental evidence suggest that copper vacancies (V_Cu) are the most likely native defects, as they have the lowest formation energy. rsc.org These vacancies act as acceptors, creating holes in the valence band and thus increasing the p-type carrier concentration.
Another significant defect is the copper anti-site (Cu_Cr), where a copper atom occupies a chromium site. rsc.org This defect also contributes to the p-type conductivity. The concentration and type of these intrinsic defects can be influenced by the synthesis conditions, particularly the stoichiometry of the starting materials. For instance, creating Cu-deficient films is a deliberate strategy to increase the concentration of copper vacancies and thereby enhance conductivity. rsc.org
Extrinsic doping, which involves intentionally introducing impurities, is a common method to control and improve the electronic properties. Doping CuCrO2 with divalent cations like magnesium (Mg²⁺) or zinc (Zn²⁺) on the Cr³⁺ site introduces an excess of holes to maintain charge neutrality. rsc.orgresearchgate.net This substitution effectively increases the hole concentration, leading to a significant enhancement in electrical conductivity. rsc.orgresearchgate.net
Electrical Conductivity Mechanisms
The electrical conductivity of chromium copper oxide is a direct result of the interplay between carrier concentration and mobility, governed by the small polaron hopping mechanism. The conductivity (σ) is thermally activated, which is a characteristic feature of SPH. arxiv.org
The resistivity (the inverse of conductivity) of CuCrO2 can be tailored over several orders of magnitude. Stoichiometric films typically exhibit a resistivity of around 1 Ω·cm. ksu.edu.sarsc.org However, this can be dramatically reduced through defect engineering. For example, creating Cu-rich, out-of-stoichiometry films can lower the resistivity to 0.05 Ω·cm. ksu.edu.sa Annealing also has a profound effect; increasing the annealing temperature of sputtered films from 600°C to 650°C was found to decrease resistivity from 17.19 Ω·cm to 0.652 Ω·cm. rsc.org
Doping is a highly effective strategy for enhancing conductivity. Doping with 5% Mg has been reported to increase conductivity by a factor of 1000, achieving values as high as 220 S·cm⁻¹. researchgate.net Similarly, Zn-doping can reduce the resistivity from 34.35 Ω·cm in intrinsic films to 3.82 Ω·cm in optimally doped films. rsc.org
| Material Type | Resistivity (Ω·cm) | Conductivity (S·cm⁻¹) | Reference |
|---|---|---|---|
| Stoichiometric Film | ~1.0 | ~1.0 | ksu.edu.sarsc.org |
| Cu-rich Film (Optimal) | 0.05 | 20 | ksu.edu.sa |
| Annealed at 600°C | 17.19 | 0.058 | rsc.org |
| Annealed at 650°C | 0.652 | 1.53 | rsc.org |
| Undoped (Zn-doping study) | 34.35 | 0.029 | rsc.org |
| Zn-doped (x=0.065) | 3.82 | 0.26 | rsc.org |
| Mg-doped (5%) | ~0.0045 | 220 | researchgate.net |
| Mg-doped (Spray Pyrolysis) | 0.019 | 52.8 | researchgate.net |
Dielectric Response and Relaxation Phenomena
The dielectric properties of chromium copper oxide are characterized by a response that is dependent on both frequency and temperature. Generally, for CuCrO2 nanoparticles, both the dielectric constant and the dielectric loss decrease as the frequency of the applied electric field increases. rsc.org This behavior is typical for dielectric materials, as it reflects the inability of electric dipoles within the material to align themselves with a rapidly oscillating field. rsc.org
More complex phenomena, such as dielectric relaxation, have been observed in CuCrO2. Some studies report a relaxor-like dielectric response, characterized by a broad maximum in the dielectric permittivity that is frequency-dependent. aip.org This behavior suggests the presence of interacting electric dipoles within the material. aip.org
Several mechanisms have been proposed to explain these relaxation phenomena. One prominent mechanism is the Maxwell-Wagner-Sillars (MWS) interfacial polarization. researchgate.net MWS relaxation occurs in electrically heterogeneous materials, such as polycrystalline ceramics, where charge carriers can accumulate at interfaces between regions of different conductivity, like grain boundaries. researchgate.netwikipedia.org Another identified mechanism is dipolar relaxation caused by defect dipole pairs. researchgate.net For instance, a low-temperature relaxation observed around 125 K with an activation energy of 0.21 eV has been attributed to defect dipoles. researchgate.net A higher-temperature relaxation around 200 K, with an activation energy of 0.26 eV, was ascribed to the MWS effect. researchgate.net The presence of local structural disorder and charge inhomogeneity, such as mixed oxidation states of copper, are also considered to be responsible for the observed relaxor ferroelectric behavior in CuCrO2. aps.org
Magnetic Ordering, Interactions, and Spin Dynamics in Chromium Copper Oxide
Antiferromagnetic Order and Transitions
Chromium copper oxide (CuCrO₂) is a canonical example of a geometrically frustrated triangular lattice antiferromagnet. researchgate.netaps.orgaps.org In this structure, the magnetic Cr³⁺ ions (with spin S=3/2) form two-dimensional triangular layers. researchgate.net The material undergoes a transition to an antiferromagnetic (AFM) state at a specific critical temperature, known as the Néel temperature (Tₙ). Experimental studies have reported the Néel temperature for CuCrO₂ to be approximately 24-26 K. arxiv.org More detailed measurements have identified two successive magnetic phase transitions at Tₙ₁ = 23.6 K and Tₙ₂ = 24.2 K. kemdikbud.go.iduni-augsburg.de Theoretical investigations using Monte Carlo simulations have calculated the Néel temperature to be around 27 K to 29.9 K, which aligns well with experimental findings. researchgate.netresearchgate.netarxiv.org
Below the Néel temperature, the competing interactions prevent a simple collinear alignment of spins. Instead, CuCrO₂ adopts a complex, non-collinear magnetic structure. arxiv.org Neutron diffraction studies have revealed this ordered state to be a 120° spin structure or a proper-screw spiral configuration. researchgate.netresearchgate.netcore.ac.uk This magnetic order is incommensurate with the crystal lattice, characterized by a propagation vector of approximately (0.329, 0.329, 0). researchgate.net The sintering temperature during material synthesis has been shown to influence the magnetic properties, with a high temperature of 1300°C reportedly increasing the Tₙ to around 46 K, thereby enhancing the stability of the antiferromagnetic order. mdpi.com Furthermore, doping the chromium site with yttrium (Y³⁺) can significantly alter the transition temperature. mdpi.com
Reported Néel Temperatures (Tₙ) for CuCrO₂
| Method | Reported Tₙ (K) | Reference |
|---|---|---|
| Experimental (Neutron Scattering) | 24.2 | aps.orgiaea.org |
| Experimental (Neutron Powder Diffraction) | 24 | researchgate.net |
| Experimental (General) | 24–26 | arxiv.org |
| Experimental (Magnetization) | 23.6 (Tₙ₁) and 24.2 (Tₙ₂) | kemdikbud.go.iduni-augsburg.de |
| Monte Carlo Simulation | ≈27 | researchgate.netarxiv.org |
| Monte Carlo Simulation | 29.9 | researchgate.net |
| Experimental (High-Temp Sintering) | ≈46 | mdpi.com |
Ferromagnetic and Ferrimagnetic Contributions
In different forms of chromium copper oxides, such as those with a spinel structure used in catalysts, a residual ferrimagnetic behavior has been observed at room temperature. rsc.orgrsc.org Ferrimagnetism arises when the magnetic moments of different sublattices are opposed, as in antiferromagnetism, but are unequal in magnitude, resulting in a net spontaneous magnetization.
Furthermore, the magnetic properties can be tuned through doping. For instance, substituting aluminum (Al) for chromium can disrupt the delicate balance of interactions, destabilizing the antiferromagnetic order and leading to weak ferromagnetism. researchgate.net More pronounced effects are seen with manganese (Mn) doping in CuCrO₂ nanopowders, where room-temperature ferromagnetism has been achieved. scientific.net This behavior is attributed to a hole-mediated double-exchange interaction between Cr³⁺ and Mn³⁺ ions. scientific.net In aluminum-substituted samples, short-range uncompensated behavior, described as ferromagnetic or ferrimagnetic, has also been noted, likely arising from chemical disorder. core.ac.uk
Spin-Spin Interactions and Magnetic Frustration
The magnetic behavior of CuCrO₂ is a direct consequence of geometric frustration. researchgate.netaps.org This phenomenon occurs because the Cr³⁺ ions are arranged on a triangular lattice, and the dominant nearest-neighbor interaction is antiferromagnetic. ornl.gov In such a configuration, it is impossible to simultaneously satisfy all antiferromagnetic interactions between adjacent spins, leading to a highly degenerate ground state and complex magnetic ordering.
The magnetic Hamiltonian for CuCrO₂ includes several key spin-spin exchange interactions:
Intralayer Interactions: These are the interactions within the triangular CrO₂ planes. To accurately model the system, interactions up to the third-nearest neighbor must be considered. researchgate.netaps.org The nearest-neighbor interaction (J₁) is strongly antiferromagnetic. ornl.gov
Interlayer Interactions: This is the coupling between adjacent CrO₂ layers. This interaction is significantly weaker than the intralayer coupling and is ferromagnetic in nature. ornl.govarxiv.org
The competition between the strong in-plane antiferromagnetic coupling and the weak out-of-plane ferromagnetic coupling is what ultimately stabilizes the incommensurate, non-collinear spiral magnetic structure. aps.orgarxiv.org The high degree of frustration is evidenced by the material's Curie-Weiss temperature of approximately -190 K, which indicates strong antiferromagnetic correlations that persist at temperatures far above the long-range ordering temperature of ~24 K. uni-augsburg.de
Exchange Bias Phenomena in Core-Shell Systems
The exchange bias effect is a magnetic phenomenon that typically occurs at the interface between a ferromagnetic (FM) and an antiferromagnetic (AFM) material. aps.org When such a system is cooled in an external magnetic field below the Néel temperature of the AFM component, the hysteresis loop of the FM material becomes shifted along the magnetic field axis. This shift is a manifestation of the exchange coupling across the interface.
In the context of chromium copper oxides, this effect has been explored in core-shell nanoparticle systems. Research on inverted core-shell nanoparticles, with a chromium oxide (α-Cr₂O₃) core and a copper-incorporated chromia shell, has demonstrated tunable magnetic properties. missouristate.edu These Cu-substituted core-shell nanoparticles exhibit a combination of antiferromagnetic and ferromagnetic/ferrimagnetic (FM/FiM) characteristics. missouristate.edu The exchange bias in these systems was found to be dependent on the concentration of copper in the shell, with the effect being optimized at a Cu concentration of 3.92 atomic percent. missouristate.edu This phenomenon is particularly relevant at the nanoscale, where it can be harnessed to enhance the magnetic stability of nanoparticles and overcome the superparamagnetic limit, which is a critical challenge for high-density magnetic data storage. arxiv.org
Magnetic Properties of Cu-Substituted Chromia Core-Shell Nanoparticles
| System | Magnetic Behavior | Key Finding | Reference |
|---|---|---|---|
| α-Cr₂O₃ core / Cu-doped Cr₂O₃ shell | AFM-FM/FiM | Exchange bias is optimized at 3.92 at% Cu concentration. | missouristate.edu |
| Co core / Cr₂O₃ matrix (nanocomposite) | FM-AFM | Exchange bias effect is used to overcome superparamagnetism in Co nanoparticles. | arxiv.org |
Spin Dynamics and Excitations
The collective motion of spins in a magnetically ordered material, known as spin dynamics, can be probed through magnetic excitations like magnons (quantized spin waves). Inelastic neutron scattering is the primary experimental technique used to map the spectrum of these excitations in CuCrO₂. aps.orgiaea.orgarxiv.org Such studies have provided detailed information about the underlying spin Hamiltonian and the strengths of the various exchange interactions. aps.orgiaea.org
The excitation spectrum of CuCrO₂ reveals a weakly dispersive mode along the crystallographic c-axis, which is perpendicular to the triangular layers. arxiv.org This indicates that the magnetic interactions are predominantly two-dimensional in character, confined within the CrO₂ planes. arxiv.org Theoretical models used to analyze these spectra confirm the importance of including exchange interactions beyond the nearest neighbors to accurately describe the system's dynamics. aps.orgiaea.org
Another technique to probe spin dynamics is by observing exciton-magnon sidebands, which are fine structures that appear in the optical absorption spectra alongside spin-forbidden crystal-field transitions of the Cr³⁺ ions. uni-augsburg.de These features arise from the simultaneous excitation of an electron (exciton) and a spin wave (magnon). The temperature dependence of the linewidth of these sidebands provides insights into spin correlations and can be used to study magnetic fluctuations even above the Néel temperature. uni-augsburg.de
Magnetostructural Coupling Effects
In CuCrO₂, the magnetic ordering is intimately linked to the crystal lattice, a phenomenon known as magnetostructural or spin-lattice coupling. Upon cooling below the Néel temperature, the onset of the non-collinear magnetic order is accompanied by a subtle lattice distortion. researchgate.netaps.org This distortion, confirmed by diffraction studies, involves a relaxation of the rhombohedral distortion of the CrO₆ octahedra. aps.orgarxiv.org
This magnetostructural coupling has a direct impact on the magnetic anisotropy of the system. The lattice distortion that occurs below Tₙ creates a "hard axis" of anisotropy within the triangular planes, specifically along the researchgate.net direction. researchgate.netaps.org This means that more energy is required to align the magnetic moments along this axis, which plays a role in determining the precise orientation of the spiral spin structure. This coupling is a hallmark of "improper" multiferroics, where ferroelectricity is induced by a complex magnetic order, linking the material's magnetic and electric properties. ornl.gov The modulation of magnetic exchange interactions by atomic oscillations (phonons), known as spin-phonon coupling, is also a significant aspect of this behavior and has been observed to persist even above Tₙ due to local spin fluctuations. wiley.comethernet.edu.et
Influence of Nanoscale Dimensions on Magnetic Behavior
When the physical dimensions of a magnetic material are reduced to the nanoscale, its properties can change dramatically compared to its bulk counterpart. mdpi.comresearchgate.net For antiferromagnetic materials like chromium oxide, nanoparticles can exhibit a net magnetic moment, a behavior not seen in the bulk. wiley.com This is due to the increased surface-to-volume ratio, which leads to a larger proportion of surface atoms with uncompensated spins, modifying the classical antiferromagnetic behavior. wiley.com
Another critical nanoscale effect is superparamagnetism, where the thermal energy is sufficient to randomly flip the magnetization direction of a single-domain nanoparticle, causing it to lose its remanent magnetization. mdpi.com While this can be a limitation for data storage, it is a desirable property for other applications. mdpi.comresearchgate.net Phenomena like the exchange bias in core-shell nanostructures are specifically exploited at the nanoscale to counteract this instability and enhance the magnetic properties of the material system. arxiv.org
Surface Science and Interface Phenomena of Chromium Copper Oxide
Surface Morphology and Roughness Studies
The topography of chromium copper oxide surfaces, including their morphology and roughness, is highly dependent on the synthesis method and subsequent treatments. These characteristics are crucial as they influence the active surface area and the quality of interfaces in device applications.
Atomic Force Microscopy (AFM) is a primary tool for these investigations. Studies on chromium-doped copper oxide have shown that doping can significantly alter surface roughness. For instance, doping chromium oxide (Cr₂O₃) thin films with copper has been observed to decrease surface roughness researchgate.net. Conversely, implanting chromium ions into cuprous oxide (Cu₂O) thin films tends to increase the surface roughness. One study reported that the mean roughness of Cu₂O films increased from 3.49 nm to approximately 5 nm after Cr ion implantation mdpi.com. Another investigation found that for chromium copper oxide, surface roughness (measured as Root Mean Square, RMS) increased from 4.2 nm to 6.8 nm with higher doping concentrations, a characteristic that can be beneficial for separating charge carriers in photovoltaic devices .
The morphology of the films is also a key area of study. Scanning Electron Microscopy (SEM) reveals that delafossite (B1172669) CuCrO₂ films can have grain sizes ranging from 100 nm to 150 nm rsc.org. The surface morphology of chromium oxide (CrOₓ) thin films has been described as generally smooth, which is an advantageous property for certain analytical techniques like conductive-AFM (C-AFM) that require direct contact with the surface scirp.org.
Table 1: Surface Roughness of Chromium-Copper-Oxide System under Various Conditions
| Material System | Condition | Initial Roughness (RMS/Mean) | Final Roughness (RMS/Mean) | Reference |
|---|---|---|---|---|
| Chromium Copper Oxide | Increased Doping | 4.2 nm (RMS) | 6.8 nm (RMS) | |
| Cr-implanted Cu₂O | Ion Implantation | 3.49 nm (Mean) | ~5 nm (Mean) | mdpi.com |
| Cu-doped Cr₂O₃ | Doping | Decrease in surface roughness observed | researchgate.net |
Thin Film Growth Mechanisms and Surface Reconstruction
The fabrication of chromium copper oxide thin films is achieved through various deposition techniques, each influencing the film's final properties. Common methods include sputtering, sol-gel processes, and thermal oxidation researchgate.netmdpi.comrsc.orgresearchgate.net. A dual-target magnetron reactive sputtering technique, using separate copper and chromium targets with oxygen as the reactive gas, has been successfully employed to synthesize single-phase delafossite CuCrO₂ thin films rsc.org. Another approach involves depositing thin films of cuprous oxide via magnetron sputtering, followed by modification through the implantation of chromium ions mdpi.com. The sol-gel dip-coating process is also utilized for creating copper-doped Cr₂O₃ thin films researchgate.net.
During and after growth, the surfaces of these crystalline films can undergo reconstruction, where the atoms at the surface arrange differently than in the bulk material to minimize surface energy. In delafossite-type oxides, which have a layered structure, surface reconstruction is a significant phenomenon. Research on metallic delafossite PdCrO₂ films has revealed a 2x2 surface reconstruction cornell.edu. This is distinct from the √3 × √3 reconstruction observed in related delafossites like PtCoO₂ and PdCoO₂ cornell.edu. Similarly, studies of chromium oxide thin films grown on a Pt(111) support identified two different ordered phases depending on the growth conditions: a (√3 × √3)R30° phase and a (2 × 2) phase acs.org. The growth often proceeds through the formation of oxide nano-islands that expand and merge as oxidation continues ucl.ac.ukresearchgate.net.
Interfacial Charge Transfer and Band Alignment at Heterojunctions
When chromium copper oxide forms an interface with another semiconductor, a heterojunction is created. The alignment of the energy bands at this interface governs the charge transfer processes, which are fundamental to the operation of electronic and optoelectronic devices.
A critical parameter is the band offset, which describes the energy difference between the conduction bands (conduction band offset, CBO) and valence bands (valence band offset, VBO) of the two materials. In many heterojunctions involving chromium oxide, a Type-II, or staggered, band alignment is observed researchgate.netresearchgate.net. This alignment is particularly effective for separating photogenerated electron-hole pairs, as electrons and holes are confined to different sides of the junction, reducing recombination researchgate.netacs.org.
For example, at an all-oxide heterojunction between n-type β-Ga₂O₃ and p-type α-Cr₂O₃, a staggered band alignment was determined with a valence band offset of 3.38 ± 0.2 eV and a conduction band offset of 1.68 ± 0.2 eV researchgate.net. This structure facilitates the confinement of electrons in the β-Ga₂O₃ layer and holes in the α-Cr₂O₃ layer researchgate.net. The formation of a p-n heterojunction creates an internal electric field at the interface, which further drives the separation of charge carriers acs.org. Efficient charge transfer across these interfaces is crucial for enhancing the performance of devices like solar cells and photocatalysts energieforschung.atresearcher.life.
Table 2: Band Alignment Properties at an α-Cr₂O₃ Heterojunction
| Heterojunction System | Band Alignment Type | Valence Band Offset (VBO) | Conduction Band Offset (CBO) | Reference |
|---|---|---|---|---|
| n-type β-Ga₂O₃ / p-type α-Cr₂O₃ | Type-II (Staggered) | 3.38 ± 0.2 eV | 1.68 ± 0.2 eV | researchgate.net |
| α-Cr₂O₃ / α-Fe₂O₃ | Type-II (Staggered) | Not specified | Not specified | researchgate.net |
Surface Oxidation States and Chemical Environment of Constituent Elements
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the chemical environment and oxidation states of elements at the surface of a material ucl.ac.uk. In chromium copper oxide compounds like CuCrO₂, XPS analysis provides detailed insights into the constituent elements.
For CuCrO₂ films, high-resolution XPS spectra of the chromium 2p region show main peaks (Cr 2p₃/₂ and Cr 2p₁/₂) centered at binding energies of approximately 576.0 eV and 585.8 eV, respectively rsc.org. These values are characteristic of chromium in the +3 oxidation state (Cr³⁺), which is the most stable and expected state for chromium in delafossite structures rsc.orgp2infohouse.org.
The copper 2p region is more complex. The main Cu 2p₃/₂ and Cu 2p₁/₂ components are found at about 932.2 eV and 952.0 eV, which is indicative of monovalent copper (Cu⁺), as expected in the bulk delafossite material rsc.org. However, the presence of shoulder peaks and characteristic satellite peaks at higher binding energies reveals the coexistence of divalent copper (Cu²⁺) rsc.org. This is commonly attributed to the oxidation of Cu⁺ species at the very surface of the film rsc.org. It is also important to note that under the ultra-high vacuum conditions of XPS analysis, some higher oxidation state species can be reduced; for example, adsorbed Cr(VI) can be reduced to Cr(III) researcher.life.
Table 3: XPS Binding Energies and Oxidation States for CuCrO₂
| Element/Region | Binding Energy (eV) | Inferred Oxidation State | Reference |
|---|---|---|---|
| Cr 2p₃/₂ | ~576.0 | Cr³⁺ | rsc.org |
| Cr 2p₁/₂ | ~585.8 | Cr³⁺ | rsc.org |
| Cu 2p₃/₂ | ~932.2 | Cu⁺ (primary) | rsc.org |
| Cu 2p₁/₂ | ~952.0 | Cu⁺ (primary) | rsc.org |
| Cu 2p (satellites) | Higher binding energy | Cu²⁺ (surface) | rsc.org |
Doping Induced Modifications and Stoichiometric Control in Chromium Copper Oxide
Effects of Aliovalent Doping on Electronic Structure and Conductivity
The electronic properties and conductivity of chromium copper oxide (CuCrO₂) are fundamentally governed by its valence states and the presence of defects within its crystal lattice. A primary method for manipulating these characteristics is through aliovalent doping, which involves the substitution of the native chromium (Cr³⁺) or copper (Cu⁺) ions with ions possessing a different charge.
In its undoped state, the inherent p-type conductivity of CuCrO₂ is generally linked to intrinsic defects like copper vacancies or oxygen interstitials. The introduction of aliovalent dopants, however, can substantially increase the concentration of charge carriers, leading to a significant boost in electrical conductivity. For instance, incorporating divalent cations such as magnesium (Mg²⁺) or zinc (Zn²⁺) onto the Cr³⁺ lattice sites creates holes to maintain charge neutrality, thereby enhancing the p-type conductivity.
Research has demonstrated that doping with magnesium can elevate the p-type conductivity of CuCrO₂ thin films by as much as two orders of magnitude rsc.org. Optimized films of Mg-doped CuCrO₂ have achieved conductivities reaching 52.8 S cm⁻¹ rsc.org. In a similar vein, zinc doping has been shown to increase the hole concentration from approximately 10¹⁵ cm⁻³ in undoped films to 10¹⁷ cm⁻³ in their doped counterparts, resulting in a notable decrease in resistivity mdpi.com. The substitution of Cr³⁺ by Zn²⁺ generates hole carriers within the crystal, a phenomenon confirmed through Hall effect measurements mdpi.com.
The mechanism of charge transport in CuCrO₂ is widely understood to be small polaron hopping, where charge carriers are localized and move through the lattice via thermally activated jumps. In doped variants, the augmented carrier concentration streamlines this hopping process, resulting in improved conductivity. For example, in Mg-doped CuCrO₂ thin films, the electrical conduction is attributed to a combination of activated conduction and conduction assisted by grain boundary traps aip.org.
The following table provides a summary of how select aliovalent dopants impact the electrical properties of CuCrO₂:
| Dopant (at Cr site) | Dopant Concentration | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Conductivity (S·cm⁻¹) | Reference |
| None | - | 34.35 | ~10¹⁵ | ~0.029 | mdpi.com |
| Zn²⁺ | 6.5% | 3.82 | 1.88 x 10¹⁷ | ~0.26 | mdpi.com |
| Mg²⁺ | 7% | - | - | 0.6 - 1 | aip.org |
| Mg²⁺ (optimized) | - | - | ~10¹⁹ | 52.8 | rsc.orgaalto.fi |
It is crucial to recognize that the success of aliovalent doping is heavily reliant on the chosen synthesis method and the resultant microstructure of the material.
Influence of Cationic Substitution on Crystal Structure
In chromium copper oxide, a member of the delafossite (B1172669) family of compounds, the substitution of cations exerts a significant influence on its crystal structure. The delafossite structure of CuCrO₂ is characterized by alternating layers of linearly coordinated Cu⁺ ions and edge-sharing CrO₆ octahedra. When a dopant cation is introduced, it most commonly replaces Cr³⁺ within these octahedral sites.
The most immediate consequence of cationic substitution is an alteration of the lattice parameters, a change largely dictated by the ionic radius of the dopant in comparison to that of Cr³⁺ (ionic radius ~0.615 Å). The introduction of a larger cation typically results in an expansion of the unit cell, whereas a smaller cation will induce a contraction.
For example, doping with yttrium (Y³⁺), which has a larger ionic radius (~0.9 Å), at the Cr³⁺ site leads to a discernible expansion of the lattice. Studies have demonstrated that as the concentration of Y³⁺ in CuCr₁₋ₓYₓO₂ increases, the unit cell volume expands, confirming the successful integration of Y³⁺ into the Cr³⁺ sites nih.gov. This lattice expansion can also affect the material's grain size and density nih.gov.
Conversely, the introduction of smaller cations is expected to reduce the lattice parameters. The magnitude of this change is generally proportional to the doping concentration, up to the dopant's solubility limit within the CuCrO₂ lattice. Exceeding this limit can trigger the formation of secondary phases.
The interactive data table below illustrates the effect of Y³⁺ substitution on the lattice parameters of CuCrO₂:
Doping-Mediated Control of Magnetic Properties
The magnetic characteristics of chromium copper oxide are defined by its triangular antiferromagnetic spin-lattice structure nih.gov. The magnetic moments originate from the Cr³⁺ ions, which interact through a superexchange mechanism via the intervening oxygen atoms. The introduction of dopants at these Cr³⁺ sites can significantly modify these magnetic interactions and, as a result, the magnetic behavior of the material.
A key magnetic parameter that is influenced by doping is the Néel temperature (Tₙ), the critical temperature below which the material transitions from a paramagnetic to an antiferromagnetic state. For undoped CuCrO₂, the Tₙ is typically observed around 24 K, though this can vary with synthesis conditions researchgate.net. Doping can either lower or raise this transition temperature.
For instance, doping with non-magnetic ions like Y³⁺ has been found to diminish the antiferromagnetic stability of CuCrO₂ at low temperatures, causing a significant reduction in the Tₙ nih.gov. In one particular study, the Tₙ of undoped CuCrO₂ sintered at 1300 °C was approximately 46 K. However, for a sample doped with 1.75% Y³⁺, the Tₙ dropped to about 21 K nih.gov. This is attributed to the disruption of the long-range antiferromagnetic order by the non-magnetic Y³⁺ ions, which alters the Cr-O-Cr bond angles and distances, thereby impacting the superexchange interactions nih.gov.
The magnetic susceptibility of CuCrO₂ is also highly responsive to doping. The introduction of dopants can lead to an increase in magnetic susceptibility while in the paramagnetic state. This is because the dopants can either introduce localized magnetic moments or disrupt the existing antiferromagnetic correlations, resulting in a net magnetic moment.
The following table summarizes the effect of Y³⁺ doping on the Néel temperature of CuCrO₂:
| Dopant Concentration (x in CuCr₁₋ₓYₓO₂) | Néel Temperature (Tₙ) (K) |
| 0 | ~46 |
| 0.0100 | ~30 (with an additional peak at 11 K) |
| 0.0175 | ~21 |
| 0.0200 | ~30 |
Data from a study on CuCrO₂ ceramics sintered at 1300 °C nih.gov.
In contrast to non-magnetic dopants, the introduction of magnetic ions can create competing magnetic interactions. For example, doping with Mn³⁺ has been shown to induce ferromagnetic behavior in CuCrO₂ at low temperatures, a phenomenon attributed to the double exchange interaction between Mn³⁺ and Cr³⁺ ions researchgate.net.
Stoichiometric Ratio Control and Phase Stability
Achieving the correct stoichiometric ratio of copper to chromium is paramount for synthesizing single-phase chromium copper oxide with the desired delafossite structure and properties. Any deviation from the ideal 1:1 Cu:Cr ratio can result in the formation of secondary phases, which can compromise the material's performance.
A variety of synthesis techniques are utilized to control the stoichiometry of CuCrO₂, including solid-state reaction, hydrothermal synthesis, and several thin-film deposition methods. In the solid-state reaction approach, precise control over the initial molar ratios of the precursor materials, such as CuO and Cr₂O₃, is critical nih.gov. The reaction temperature and atmosphere are also key factors in determining the phase purity of the final product.
For the deposition of thin films, techniques like aerosol-assisted metal-organic chemical vapor deposition (AA-MOCVD) enable fine control over the cationic ratio in the precursor solution, which in turn dictates the stoichiometry of the deposited film mdpi.comnih.gov. Research has indicated that it is possible to synthesize Cu-rich CuCrO₂ films, and these non-stoichiometric films can display enhanced p-type conductivity when compared to their stoichiometric counterparts rsc.org. However, significant deviations from the ideal stoichiometry can lead to the formation of impurity phases like CuO or Cu₂O rsc.org.
The phase stability of CuCrO₂ is another crucial consideration. The Cu-Cr-O system can form several stable phases depending on the temperature and oxygen partial pressure. The delafossite phase (CuCrO₂) is generally stable at elevated temperatures. At lower temperatures or under different oxygen partial pressures, other phases such as the spinel CuCr₂O₄ or binary oxides (CuO, Cu₂O, Cr₂O₃) may be more stable.
The equilibrium phase diagram of the Cu-Cr-O system serves as a valuable guide for the synthesis of phase-pure CuCrO₂ researchgate.net. By carefully managing the synthesis parameters in accordance with the phase diagram, it is possible to obtain the desired delafossite structure while preventing the formation of undesirable secondary phases. For example, the formation of CuCrO₂ can be described as an additive reaction between Cr₂O₃ and Cu₂O researchgate.net.
Dopant Incorporation Mechanisms and Lattice Site Preference
Understanding the mechanisms by which dopants are incorporated into the chromium copper oxide lattice and their preferred crystallographic positions is essential for predicting the resulting material properties. The delafossite structure of CuCrO₂ offers two primary cationic sites: the linearly coordinated Cu⁺ site and the octahedrally coordinated Cr³⁺ site.
Both experimental and theoretical investigations indicate that the majority of dopants preferentially substitute for Cr³⁺ at the octahedral B-site of the ABO₂ delafossite structure. This preference is governed by a combination of factors, including the ionic radius, charge, and electronic configuration of the dopant ion.
For example, X-ray photoelectron spectroscopy (XPS) analysis of Y³⁺-doped CuCrO₂ confirms the presence of Y³⁺, Cr³⁺, and Cu⁺, suggesting that Y³⁺ replaces Cr³⁺ without altering the valence states of the other elements in the compound nih.gov. Similarly, in Mn-doped CuCrO₂, analysis of lattice parameters and XPS data points to the substitution of Cr³⁺ by Mn³⁺ ions researchgate.net.
The substitution of a trivalent dopant such as Y³⁺ for Cr³⁺ is isovalent and primarily impacts the crystal structure through size mismatch. In contrast, the substitution of a divalent cation like Mg²⁺ or Zn²⁺ for Cr³⁺ is aliovalent. This not only leads to structural changes but also introduces charge carriers (holes) to maintain charge neutrality. Density functional theory calculations have revealed that the formation energy for Mg substituting at the Cr site is significantly lower than that for intrinsic defect formation, which explains the substantial increases in conductivity observed in experiments researchgate.net.
While substitutional doping at the Cr-site is the predominant mechanism, the possibility of dopants occupying interstitial sites or substituting for Cu⁺ should not be dismissed, especially under specific synthesis conditions or with certain dopants. However, the rigid nature of the delafossite lattice often leads to low dopant solubility. Consequently, excess dopants are more likely to precipitate as secondary phases rather than being incorporated into the lattice arxiv.org. The inherent tendency of the CuCrO₂ structure to resist extrinsic substitution beyond a minimal threshold is a key factor in its doping behavior arxiv.org. Intrinsic defects, such as copper vacancies, are frequently the dominant p-type defect, and their formation can be influenced by the growth conditions researchgate.netnih.gov.
Catalytic Activity and Reaction Pathway Elucidation Involving Chromium Copper Oxide
Catalytic Mechanisms in Heterogeneous Reactions
The catalytic activity of chromium copper oxide in heterogeneous reactions is often attributed to the synergistic interaction between copper and chromium species. In many applications, the active catalyst consists of phases like copper oxide (CuO) and copper chromite (CuCr₂O₄). cambridge.org It has been proposed that neither copper oxide nor copper chromite alone exhibits the same level of catalytic activity as the combined system, suggesting a cooperative effect between the two phases. cambridge.org
One prominent mechanism, particularly in oxidation reactions like that of carbon monoxide (CO), is the Mars-van Krevelen (redox) mechanism. acs.org This mechanism involves the catalyst undergoing a cycle of reduction and oxidation. researchgate.net For instance, in CO oxidation, CO molecules react with oxygen from the catalyst lattice, leading to the formation of CO₂ and a reduced catalyst site. This reduced site is then re-oxidized by gas-phase oxygen, completing the catalytic cycle. acs.orgresearchgate.net Isotopic studies using ¹⁸O₂ have shown that C¹⁶O is primarily converted to C¹⁶O₂, supporting the involvement of lattice oxygen in the reaction. acs.org
In the context of the high-temperature water-gas shift (WGS) reaction, the mechanism over a copper-chromium-iron oxide catalyst has been a subject of debate. However, extensive research points towards a redox mechanism rather than an associative one. researchgate.netosti.gov Under reaction conditions, the catalyst surface is dynamic, becoming partially reduced to form metallic copper nanoparticles on an iron oxide support. osti.gov The reaction proceeds through the oxidation of CO by surface oxygen, followed by the replenishment of the resulting oxygen vacancy by water, which then produces hydrogen. researchgate.net
The specific structure of the copper species also plays a crucial role. For instance, in copper-chromium spinel (CuCr₂O₄), copper species in a tetrahedral coordination have been suggested to lead to higher activity in CO oxidation compared to other coordinations. osti.gov
Adsorption and Desorption Processes on Chromium Copper Oxide Surfaces
For example, in the removal of contaminants like chromium and mercury from water using copper oxide nanoparticles, the adsorption process has been found to follow a monolayer sorption model. frontiersin.org The rate of adsorption is initially fast and then slows down as the active sites on the surface become increasingly occupied by the adsorbate molecules. frontiersin.org
Desorption of the product molecules is the final step in the catalytic cycle. For the catalyst to be effective, the products must desorb readily to free up the active sites for subsequent reactant molecules. In some applications, the desorption process can be facilitated by adjusting reaction conditions or by using specific eluents. For instance, in the context of removing adsorbed mercury and chromium, dilute acids or alkalis can be used to desorb the metal ions, allowing for the regeneration of the adsorbent. frontiersin.org
The following table provides data on the adsorption capacities of nano-CuO for chromium and mercury:
| Metal Ion | Maximum Adsorption Capacity (mg/g of nano-CuO) |
| Chromium | 1.43 frontiersin.org |
| Mercury | 1.03 frontiersin.org |
This interactive table is based on data for nano-CuO, which is a component of chromium copper oxide catalysts.
Role of Redox Chemistry in Catalysis
The redox properties of chromium copper oxide are central to its catalytic activity in many oxidation and reduction reactions. The ability of copper and chromium ions to cycle between different oxidation states facilitates the transfer of electrons required for these chemical transformations. cdnsciencepub.com
In CO oxidation, the catalyst undergoes a continuous oxidation-reduction cycle. researchgate.net The presence of chromium is believed to enhance the reducibility of copper oxide. researchgate.net The synergistic effect between copper and chromium creates active sites that can lower the reduction temperature of CuO. This is particularly evident in bimetallic systems where the formation of spinel structures like CuCr₂O₄ plays a significant role.
The catalytic activity can be highly sensitive to the oxidation state of the metals. Studies on CuO-Cr₂O₃ mixed oxides have shown that the catalytic activity for hydrogen peroxide decomposition is significantly altered after reduction with hydrogen. cdnsciencepub.com This change is attributed to the modification of the oxidation states of both copper and chromium ions, leading to the formation of new, more active catalytic centers. cdnsciencepub.com The interplay between different copper oxides (CuO and Cu₂O) and chromium oxides is crucial, with mixtures often exhibiting higher activity than the individual components. cdnsciencepub.com
The following table summarizes the effect of reduction on the catalytic activity of CuO-Cr₂O₃ catalysts for hydrogen peroxide decomposition:
| Catalyst Composition (wt.% CuO) | State | Relative Rate Constant |
| 10 | Non-reduced | ~1.5 |
| 10 | Reduced | ~12.5 |
| 95 | Non-reduced | ~2.5 |
| 95 | Reduced | ~10.0 |
This interactive table is based on data from a study on the effect of reduction on CuO-Cr₂O₃ catalysts. cdnsciencepub.com
Catalyst Stability and Regeneration Pathways
Catalyst deactivation is a significant issue in industrial processes, leading to a decrease in activity over time. For chromium copper oxide catalysts, deactivation can occur through various mechanisms, including poisoning, coking (the deposition of carbonaceous residues), and sintering (the agglomeration of catalyst particles, leading to a loss of active surface area). researchgate.net
For instance, in the hydrogenation of aldehydes, catalysts like Cu/Ni/Cr-Al₂O₃ can be deactivated by the strong adsorption of heavy hydrocarbon byproducts, which block the catalyst's pores and active sites. researchgate.net This can result in a significant decrease in pore volume and, consequently, catalytic activity. researchgate.net
Fortunately, deactivated chromium copper oxide catalysts can often be regenerated to restore a substantial portion of their original activity. A common and effective regeneration method involves a two-step process of oxidation followed by reduction. google.comgoogle.com
The first step, oxidation, is typically carried out by treating the spent catalyst with an oxygen-containing gas (like air) at elevated temperatures. google.com This process removes carbonaceous deposits by burning them off and re-oxidizes the metal species. The oxidation can also be performed using oxidizing agents like hydrogen peroxide solutions. google.com
The second step is the reduction of the oxidized catalyst. This is usually achieved by treating the catalyst with a reducing agent, most commonly hydrogen, at an elevated temperature. google.comgoogle.com This step restores the active metallic sites necessary for many catalytic reactions. For example, a deactivated copper oxide or copper chromite catalyst used in the conversion of nitriles to amides can be effectively regenerated through this oxidation-reduction sequence. google.com This regeneration process allows for the repeated use of the catalyst in industrial applications.
The regeneration of spent adsorbents used for water purification has also been demonstrated. For example, nano-CuO used to adsorb chromium and mercury can be regenerated by treatment with acids or alkalis, allowing for its reuse multiple times. frontiersin.org
Theoretical and Computational Investigations of Chromium Copper Oxide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scribd.com It has been extensively applied to study chromium copper oxide and related materials to elucidate their fundamental electronic and magnetic properties. researchgate.nettaylorfrancis.comresearchgate.net
Band Structure and Density of States Calculations
DFT calculations have been employed to investigate the electronic and optical properties of cupric oxide (CuO) with chromium doping. researchgate.netresearcher.lifedntb.gov.ua For undoped CuO, calculations revealed an energy gap of 1.8 eV. researchgate.netdntb.gov.ua Doping with chromium was found to significantly alter the optical absorption. researchgate.netdntb.gov.ua Experimental measurements on chromium-implanted and annealed CuO thin films showed an increase in the energy band gap to about 1.20 eV from 1.10 eV for the as-deposited CuO. researchgate.netdntb.gov.ua The calculated density of states (DOS) for CuO, Cu15CrO16, and Cu7CrO8 showed distinct differences, which correlated with changes in the absorption of electromagnetic waves. researchgate.net
The electronic structure of copper oxides like Cu2O, Cu4O3, and CuO has been a subject of combined experimental and theoretical studies. dntb.gov.ua In materials like CuO, the interpretation of photoemission data can be complicated by surface reduction under vacuum conditions. acs.org DFT calculations on CuO have shown that a gap of about 1.0 eV can be opened in the band structure, which is close to some experimentally observed values that range from 1.0 eV to 1.9 eV. psu.edu The complexity of the magnetic structure in CuO can influence the accuracy of these band gap calculations. psu.edu
For the related compound Cr2O3, various DFT methods (PBE, PBE+U, HSE06) have been used to calculate its electronic properties. rsc.org The calculated band gap for Cr2O3 can vary significantly with the method used, with HSE06 providing a value closer to experimental observations. rsc.org The band structure of Cr2O3 indicates it is an insulator. rsc.org
| Compound | Calculation Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |
|---|---|---|---|
| Undoped CuO | DFT | 1.8 researchgate.netdntb.gov.ua | 1.10 (as-deposited) researchgate.netdntb.gov.ua |
| Cr-doped CuO | - | - | 1.20 (implanted and annealed) researchgate.netdntb.gov.ua |
| CuO | DFT | 1.0 psu.edu | 1.0 - 1.9 psu.edu |
| Cr2O3 | HSE06 | ~3.2-3.4 rsc.org | 3.2 - 3.4 mdpi.com |
| Cu4O3 | B3LYP | 2.103 (indirect), 2.526 (direct) acs.org | 1.3 - 1.5 (indirect) acs.org |
| Cu4O3 | SC-B3LYP | 1.773 (indirect), 2.220 (direct) acs.org | - |
Equilibrium Geometries and Energetics
Theoretical studies on Cr2On (n=1-6) clusters using a density functional scheme have investigated their ground state geometries and binding energies. researchgate.net These calculations show that the geometries of chromium oxide clusters can differ from their molybdenum and tungsten oxide counterparts. researchgate.net For the spinel CuCr2O4, DFT calculations using both the local density approximation (LDA) and the generalized gradient approximation (GGA) have been performed to optimize the crystal structure. sumdu.edu.ua The results indicated that the GGA lattice parameter is in better agreement with experimental findings than the LDA one. sumdu.edu.ua
The formation of copper oxides from metallic copper and water is an endergonic process, meaning it is not thermodynamically spontaneous under standard conditions. skb.se In contrast, the oxidation of copper in the presence of atmospheric oxygen to form cuprous oxide (Cu2O) and cupric oxide (CuO) is an exergonic process. skb.se
Charge Transfer Analysis and Orbital Hybridization
In chromium-doped cupric oxide, the interaction between chromium and copper-oxygen orbitals is a key area of investigation. In perovskite oxides, the hybridization between transition metal 3d and oxygen 2p orbitals is a critical factor influencing their electronic properties. acs.orgnih.gov This hybridization strength generally increases with the d-electron number and the oxidation state of the transition metal. acs.org The energy separation between the metal 3d and oxygen 2p orbitals, known as the charge transfer energy (Δ), is a key parameter that is influenced by factors like bond length and bond angle. researchgate.net
In the case of CuCr2O4, spin-polarized DFT calculations have shown a large spin splitting between the spin-up and spin-down channels near the Fermi level, confirming p-d hybridization. sumdu.edu.ua The partial density of states (PDOS) analysis revealed that the Cr 3d orbitals are the dominant contributors to the magnetic properties of CuCr2O4. sumdu.edu.ua Furthermore, charge density difference maps suggest that the Cu-Cr bonds are stronger than the Cu-O bonds. sumdu.edu.ua In chromium-based perovskites, first-principles calculations have identified that the hybridization between Cr t2g and eg orbitals can lead to anomalous ferromagnetism, a phenomenon not predicted by the Goodenough-Kanamori rules. aps.org This hybridization is highly sensitive to the Cr-O-Cr bond angle. aps.org
Magnetic Ordering and Spin State Calculations
Theoretical calculations have been instrumental in understanding the complex magnetic ordering in chromium-containing oxides. For CuCrO2, a triangular antiferromagnet, DFT calculations within the GGA+U scheme have been used to investigate the spin exchange interactions and the resulting helical spin order. researchgate.net These calculations helped to determine the magnetic moments of the Cr3+ ions in the triangular antiferromagnetic (TAFM) state. researchgate.net
In the case of Cr2O3, it adopts an antiferromagnetic (AFM) spin configuration below its Néel temperature. rsc.orgmdpi.com DFT calculations have successfully reproduced this AFM ground state and provided values for the spin magnetic moment of the chromium ions. mdpi.com For CrO2, which has a rutile structure, calculations have confirmed its ferromagnetic nature and provided a magnetic moment value in good agreement with experimental data. mdpi.com
Studies on small chromium oxide clusters (Cr2On) have shown that the magnetic coupling between the chromium atoms oscillates between antiferromagnetic and ferromagnetic as oxygen atoms are added. researchgate.net This oscillatory behavior is attributed to changes in the electronic states involving Cr and O orbitals near the Fermi energy. researchgate.net
| Compound | Magnetic Ground State | Calculated Magnetic Moment (μB) | Experimental Magnetic Moment (μB) |
|---|---|---|---|
| Cr2O3 | Antiferromagnetic rsc.orgmdpi.com | 2.0 mdpi.com | 1.2 mdpi.com |
| CrO2 | Ferromagnetic mdpi.com | 2.4 mdpi.com | 2.01 mdpi.com |
| CuCrO2 (Cr3+) | Triangular Antiferromagnetic researchgate.net | Varies by site researchgate.net | - |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of materials at the atomic level. While specific MD studies focusing solely on "chromium copper dioxide" are not prevalent in the provided search results, MD simulations have been used to investigate related systems, providing insights that can be relevant.
For instance, classical MD simulations have been used to study mass transport in bulk α-Cr2O3, assuming that ionic diffusion occurs via point defects like vacancies. researchgate.net These simulations, often employing potentials like the Buckingham potential, can calculate diffusion coefficients and determine activation energies for migration. researchgate.net Reactive force field (ReaxFF) based MD simulations have been used to study the initial oxidation processes on the surfaces of ferritic Fe-Cr alloys. nih.govrsc.org These simulations can track charge variations and analyze the formation of oxide layers, revealing, for example, that chromium atoms tend to oxidize more readily than iron atoms in the alloy. nih.govrsc.org Such methodologies could be applied to understand the initial stages of formation and surface reactions of chromium copper oxide.
First-Principles Calculations for Materials Design
First-principles calculations, primarily based on DFT, are increasingly used for the rational design of new materials with desired properties. mdpi.com By calculating fundamental properties like stability, elastic constants, and electronic structure, researchers can screen potential candidate materials before experimental synthesis. mdpi.com
In the context of copper-chromium systems, first-principles calculations have been used to design Cu-Cr alloys with improved strength and ductility. mdpi.com These calculations can predict the stability of different alloy compositions and the effect of adding other micro-alloying elements on the mechanical properties. mdpi.com
For chromium oxides, first-principles calculations have been used to study the effects of impurities on the structural, electronic, and magnetic properties of α-Cr2O3. taylorfrancis.comresearchgate.net For example, doping with elements like titanium, calcium, or nitrogen can induce changes in the chemical bonding, atomic structure, and electronic conductivity, and can even alter the magnetic properties of the material. taylorfrancis.comresearchgate.net This approach could be extended to the targeted design of chromium copper oxide materials with specific electronic or magnetic functionalities by predicting the effects of various dopants or structural modifications.
Phenomenological Models for Transport and Magnetic Properties
Phenomenological models provide a framework for understanding the complex transport and magnetic behaviors of this compound (CuCrO2) by connecting theoretical principles with experimental observations. These models are crucial for interpreting the properties arising from its unique delafossite (B1172669) crystal structure.
The transport properties in CuCrO2, particularly in thin films, have been analyzed through various models, although a definitive mechanism remains an area of active research. list.lu The primary charge carriers are holes, making it a p-type semiconductor. list.lu Several phenomenological models have been proposed to describe the hole transport mechanism:
Small Polaron Hopping: This model is frequently cited, suggesting that charge carriers (holes) are localized due to strong electron-phonon interactions, forming polarons that move through the lattice via thermally activated hopping. list.lu
Grain Boundary Scattering: In polycrystalline thin films, the boundaries between crystal grains can act as barriers, scattering charge carriers and influencing conductivity. This model considers the potential barriers at grain boundaries as a primary factor limiting charge transport. list.lubohrium.com
Variable Range Hopping (VRH): This model is often applied at low temperatures where charge carriers lack the energy for nearest-neighbor hopping and instead hop to more distant sites to minimize the energy required. list.lu
Investigations into these models for CuCrO2 thin films have shown that no single model can conclusively describe the hole transport across all conditions. list.lu This complexity suggests that the transport phenomena are likely influenced by a combination of factors, including intrinsic defects like copper vacancies. list.lu Experimental data from Seebeck and Hall measurements on Mg-doped CuCrO2 have highlighted its nature as a degenerated semiconductor with a hopping-based transport mechanism, characterized by high hole concentration and relatively low mobility. researchgate.net
Table 1: Experimentally Determined Transport Properties of a CuCrO₂:Mg Thin Film
| Property | Value | Reference |
|---|---|---|
| Electrical Conductivity (at 40 °C) | 0.60 S·cm⁻¹ | researchgate.net |
| Seebeck Coefficient (at 40 °C) | +329 µV·K⁻¹ | researchgate.net |
| Hole Concentration | 10²¹ cm⁻³ | researchgate.net |
| Mobility | 0.2 cm²·V⁻¹·s⁻¹ | researchgate.net |
| Direct Optical Bandgap | 3.3 eV | researchgate.net |
The magnetic properties of CuCrO2 are primarily understood through the lens of a 2D Heisenberg model applied to a triangular lattice antiferromagnet (TLA). researchgate.netarxiv.orgiphy.ac.cn This model is essential for explaining the magnetic behavior stemming from the arrangement of Cr³⁺ ions in a geometrically frustrated triangular lattice. iphy.ac.cnaip.org The key features of its magnetic behavior are:
Antiferromagnetic Ordering: The dominant magnetic interactions are antiferromagnetic (AFM), leading to an AFM ordered state below a Néel temperature (T_N) of approximately 24 K. aip.org
Geometric Frustration: The triangular arrangement of Cr³⁺ ions leads to geometric frustration, where it is impossible to simultaneously satisfy all antiferromagnetic interactions between nearest neighbors. This frustration gives rise to complex, non-collinear magnetic structures, such as a 120° spin configuration or a spiral-spin structure. iphy.ac.cncore.ac.ukaps.org
Exchange Interactions: The magnetic ground state is determined by a delicate balance of several exchange interactions. Density Functional Theory (DFT) calculations and Monte Carlo simulations have been used to estimate the strength of these interactions between nearest neighbors (J1), next-nearest neighbors (J2, J3), and between adjacent layers (Jc). arxiv.orgiphy.ac.cnresearchgate.netarxiv.org While there is consensus on the dominant in-plane AFM interaction (J1), the signs and magnitudes of weaker interactions can vary between studies. researchgate.net These interactions are critical for stabilizing the 3D magnetic order. arxiv.org Mean-field theory has also been used to estimate the nearest-neighbor exchange coupling constant in related solid solutions. core.ac.ukarxiv.org
Curie-Weiss Law: At temperatures well above T_N, the magnetic susceptibility of CuCrO2 follows the Curie-Weiss law, with a negative Weiss constant (Θ) that confirms the predominance of antiferromagnetic interactions. aip.org
Table 2: Calculated Magnetic Exchange Interaction Parameters for CuCrO₂
| Interaction Parameter | Calculated Value (meV) | Reference |
|---|---|---|
| J_ab (in-plane) | 2.30 | arxiv.org |
| J_c (inter-plane) | -0.08 | arxiv.org |
| J_NN (in-plane next-nearest neighbor) | 0.25 | arxiv.org |
| J1 (first-nearest-neighbor) | -2.30 to -2.97 | researchgate.net |
| J3 (third-nearest-neighbor) | -0.08 to -0.27 | researchgate.net |
These phenomenological models, supported by computational calculations, are indispensable for rationalizing the observed electrical and magnetic phenomena in this compound, guiding further research into its potential applications in areas like transparent electronics and multiferroics.
Advanced Spectroscopic and Microscopic Probes in Chromium Copper Oxide Research
X-ray Diffraction (XRD) for Structural Characterization
X-ray diffraction (XRD) is a fundamental and powerful technique for characterizing the crystalline structure of chromium copper oxide compounds. It provides crucial information about the phase composition, crystal system, space group, and lattice parameters. Different synthesis methods and conditions can lead to various chromium copper oxide phases, each with a unique diffraction pattern.
The most commonly reported phases include CuCrO₂, with a delafossite (B1172669) structure, and CuCr₂O₄, which adopts a spinel structure. The delafossite CuCrO₂ typically crystallizes in a rhombohedral lattice belonging to the R-3m space group. usu.ac.idmdpi.com In contrast, the spinel CuCr₂O₄ can exhibit tetragonal or cubic crystal structures. cymitquimica.comacs.orgresearchgate.net Other phases, such as CuO and Cr₂O₃, are often identified as secondary or impurity phases in the synthesis of chromium copper oxides. acs.orgresearchgate.net
The synthesis of single-phase CuCrO₂ has been confirmed through XRD analysis, with specific sputtering powers of the copper target being crucial for achieving the desired phase. researchgate.net For instance, studies have shown that varying the sputtering power of a Cu₂O target during reactive sputtering can result in either single-phase delafossite CuCrO₂ or multiphase films containing additional phases like CuO. researchgate.net The annealing temperature also plays a critical role; for example, an amorphous as-deposited Cu-Cr-O film can transform into a mixture of monoclinic CuO and spinel CuCr₂O₄ at 500°C, and then into the delafossite CuCrO₂ phase at 600°C. researchgate.net
The table below summarizes the crystallographic data for common chromium copper oxide phases as determined by XRD.
| Compound | Common Name | Crystal System | Space Group | Reference |
| CuCrO₂ | Delafossite | Rhombohedral | R-3m | usu.ac.idmdpi.com |
| CuCr₂O₄ | Copper Chromite | Tetragonal/Cubic | Fd3m (cubic) | cymitquimica.comacs.orgresearchgate.net |
| CuO | Tenorite | Monoclinic | C2/c | materialsproject.orgijoer.comresearchgate.net |
| Cr₂O₃ | Eskolaite | Hexagonal | R-3c | orientjchem.org |
Rietveld Refinement for Quantitative Phase Analysis
Rietveld refinement is a sophisticated analytical method applied to powder XRD data to refine the crystal structure and quantify the weight fractions of different crystalline phases in a multiphase sample. ijoer.comwikipedia.org This technique uses a least-squares approach to fit a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase abundances. ijoer.comwikipedia.org
In the study of chromium copper oxides, Rietveld refinement is invaluable for accurately determining the phase purity of synthesized materials. For instance, in a sample prepared by the sol-gel method, analysis using HighScore Plus software with the COD 2021 database revealed the presence of 68% CuCrO₂ as the main phase and 32% CuCr₂O₄ as an impurity phase. usu.ac.id This quantitative information is critical for correlating the material's properties with its composition.
The method has also been employed to investigate potential solid solutions and cationic non-stoichiometry in chromium copper oxide systems. High-temperature XRD combined with Rietveld analysis has shown that neither the spinel CuCr₂O₄ nor the delafossite CuCrO₂ phases exhibit significant cationic nonstoichiometry. acs.org Furthermore, Rietveld analysis of XRD data for CuCrO₂ synthesized via a solid-state reaction confirmed the formation of a single phase, with refined lattice parameters of a = b = 2.9715 Å and c = 17.1104 Å. unram.ac.id The goodness of fit, indicated by a χ² value of 1.222, validated the structural model. unram.ac.id
The reliability of quantitative phase analysis by the Rietveld method depends on several factors, including the quality of the diffraction data and the use of an internal standard for amorphous content determination. core.ac.uk
Electron Microscopy Techniques
Electron microscopy provides direct visualization of the material's morphology and microstructure at high resolutions, offering insights that are complementary to the structural information obtained from XRD.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and shape of chromium copper oxide powders and films. SEM analysis of CuCrO₂ synthesized by the sol-gel method revealed an average particle size of 155.948 µm. usu.ac.id In another study, SEM images of chromium oxide (Cr₂O₃) nanoparticles showed them to be in a pure form, appearing as beautiful white colored nanoparticles. orientjchem.org For thin films, SEM can reveal grain size and film uniformity. For instance, CuCrO₂ films deposited by sputtering exhibited grain sizes ranging from 100 nm to 150 nm. researchgate.netresearchgate.net The morphology can be influenced by synthesis parameters; for example, the grain size of sputtered CuCrO₂ films was observed to increase with an increase in copper sputtering power. researchgate.net
Transmission Electron Microscopy (TEM) for Microstructure and Nanostructure
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of the internal microstructure, crystallinity, and nanostructural features of chromium copper oxide materials. TEM studies on Cr₂O₃ nanoparticles synthesized by a precipitation method showed particle sizes in the range of 20 nm to 70 nm. orientjchem.org TEM analysis of Cu/Cu₂O nanocomposites has been used to visualize the morphology and interaction between the different phases within the structure. mdpi.com The crystalline nature of nanoparticles can be confirmed by Selected Area Electron Diffraction (SAED) patterns in the TEM, which show concentric circles with intermittent dots for crystalline materials. nih.gov
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is a standard technique for determining the elemental composition of materials. confer.cz It identifies the elements present in a sample and can provide quantitative information on their relative abundance.
In the analysis of chromium copper oxides, EDX is used to confirm the presence of copper, chromium, and oxygen and to assess the stoichiometry of the synthesized compound. For CuCrO₂ prepared by the sol-gel method, EDX analysis showed mass percentages of 39.47% for Cu, 42.28% for Cr, and 15.24% for O, indicating a relatively uniform distribution of the metallic elements. usu.ac.id Similarly, for sputtered CuCrO₂ thin films, an EDX study revealed a near-stoichiometric composition ratio of 1:1.06 for Cu:Cr. researchgate.net This technique is crucial for verifying that the elemental composition of the final product corresponds to the intended stoichiometry.
The table below presents exemplary elemental composition data for a CuCrO₂ sample obtained via EDX.
| Element | Mass % | Atomic % |
| O | 15.24 | - |
| Cr | 42.28 | - |
| Cu | 39.47 | - |
Data from a CuCrO₂ sample synthesized by the sol-gel method. usu.ac.id
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a material's surface. This is particularly important for understanding the surface chemistry that governs catalytic activity and electronic device performance.
XPS is extensively used to determine the oxidation states of copper and chromium in chromium copper oxides. The binding energies of the core-level electrons are characteristic of the element and its oxidation state.
For copper, the Cu 2p region is analyzed. The Cu 2p₃/₂ peak for Cu⁺ is typically found at a binding energy of around 932.2 eV. rsc.org The presence of Cu²⁺ is indicated by a shift to higher binding energy (around 934 eV) and the appearance of characteristic "shake-up" satellite peaks at even higher binding energies. rsc.org The absence of these satellite peaks is often taken as evidence for the presence of copper predominantly in the +1 oxidation state, confirming the formation of the CuCrO₂ delafossite phase. researchgate.net
For chromium, the Cr 2p region is examined. The Cr 2p₃/₂ peak for Cr³⁺ in oxides is typically observed around 576-577 eV. researchgate.netaip.orgthermofisher.com The presence of Cr⁶⁺ is identified by a peak at a higher binding energy, around 580 eV. researchgate.netthermofisher.com XPS studies on Cu:CrOx films have shown that the ratio of Cr³⁺ to Cr⁶⁺ can be tuned by varying the annealing temperature. researchgate.net
The following table summarizes typical binding energies for copper and chromium in different oxidation states as observed in chromium copper oxide systems.
| Element | Core Level | Oxidation State | Approximate Binding Energy (eV) | Key Features | Reference |
| Copper | Cu 2p₃/₂ | Cu⁺ | ~932.2 | Absence of shake-up satellites | researchgate.netrsc.org |
| Copper | Cu 2p₃/₂ | Cu²⁺ | ~934.0 | Presence of strong shake-up satellites | rsc.org |
| Chromium | Cr 2p₃/₂ | Cr³⁺ | ~576-577 | - | researchgate.netaip.orgthermofisher.com |
| Chromium | Cr 2p₃/₂ | Cr⁶⁺ | ~580 | - | researchgate.netthermofisher.com |
XPS analysis has been instrumental in validating the findings of XRD, confirming, for example, that copper exists in the Cu⁺ state in single-phase CuCrO₂ films. researchgate.netresearchgate.net This multi-technique approach, combining bulk structural analysis with surface-sensitive chemical state determination, is essential for a comprehensive understanding of chromium copper oxide materials.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. In the study of chromium copper dioxide, particularly in thin-film applications, AFM is indispensable for evaluating surface morphology, grain size, and roughness, all of which critically influence the material's electronic and optical properties.
The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a position-sensitive photodiode measures this deflection with high precision. By recording the cantilever's deflection as the tip is scanned over the surface, a detailed topographical map is generated.
Research on CuCrO₂ thin films has extensively used AFM to correlate synthesis parameters with surface quality. For instance, the cationic ratio of copper to chromium during synthesis has been shown to directly impact the surface roughness. Studies have reported that variations in this ratio can lead to different root mean square (RMS) roughness values, a common parameter used to quantify surface roughness. In one study, Cu-rich CuCrO₂ films exhibited RMS roughness values that changed with the copper content; for example, films with 59% and 65% copper content showed RMS roughness of 0.99 ± 0.15 nm and 2.08 ± 0.35 nm, respectively. semanticscholar.org
Furthermore, post-synthesis processing, such as annealing, significantly alters the surface morphology. AFM has been employed to visualize the effects of annealing temperature on Mg-doped CuCrO₂ thin films, revealing changes in grain structure and surface texture. aps.org The orientation of the thin film growth also plays a role in the surface topography. AFM images have distinguished between (001) and (015) oriented CuCrO₂ thin films, showing markedly different surface features and RMS roughness values of 30 nm and 50 nm, respectively. researchgate.net For Cr-implanted cuprous oxide films, AFM has been used to investigate the resulting changes in surface topography. nih.gov It has been observed that such implantation can increase the surface roughness, a characteristic that can be beneficial for applications like photovoltaics by enhancing charge carrier separation. nih.gov
The data gathered from AFM studies are crucial for optimizing the fabrication processes of CuCrO₂ thin films to achieve smooth, dense, and highly crystalline coatings suitable for advanced electronic devices. arxiv.org
Table 1: AFM-Measured Surface Roughness of Chromium Copper Oxide Thin Films
| Sample Description | Root Mean Square (RMS) Roughness | Reference |
|---|---|---|
| CuCrO₂ film (59% Cu) | 0.99 ± 0.15 nm | semanticscholar.org |
| CuCrO₂ film (65% Cu) | 2.08 ± 0.35 nm | semanticscholar.org |
| (001) oriented CuCrO₂ thin film | 30 nm | researchgate.net |
| (015) oriented CuCrO₂ thin film | 50 nm | researchgate.net |
| Chromium Copper Oxide (pre-implantation) | 4.2 nm | nih.gov |
| Chromium Copper Oxide (post-implantation) | 6.8 nm | nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy encompasses a group of analytical techniques that probe the vibrational states of molecules and crystal lattices. By analyzing how a material interacts with electromagnetic radiation, specific vibrational modes can be identified, providing information about chemical bonds, molecular structure, and crystal symmetry. For this compound, Infrared (IR) and Raman spectroscopy are powerful tools for characterizing its lattice dynamics.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups and bonding arrangements within a material. When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, rocking). An FTIR spectrometer collects an interferogram of the sample signal, and a Fourier transform is applied to convert it into a spectrum of absorbance or transmittance versus wavenumber.
In the context of this compound, FTIR spectroscopy is primarily used to confirm the formation of the correct chemical bonds within the delafossite crystal structure. The delafossite structure of CuCrO₂ is characterized by layers of linearly coordinated Cu⁺ ions and layers of edge-sharing CrO₆ octahedra. The vibrational modes associated with these structural units give rise to characteristic absorption bands in the infrared spectrum.
FTIR analysis of CuCrO₂ powders and thin films typically focuses on the region below 1000 cm⁻¹, where the metal-oxygen bond vibrations occur. Research has identified specific peaks corresponding to the vibrational modes of the CrO₆ octahedra. nih.gov For instance, absorption bands observed around 550 cm⁻¹ and 725 cm⁻¹ have been assigned to the CrO₆ octahedral modes of the delafossite phase. nih.gov Other studies have identified stretching vibrations of Cr-O and Cu-O bonds. semanticscholar.org Specifically, a peak around 778 cm⁻¹ has been associated with both the stretching vibration of Cu-O and Cr-O bonds. semanticscholar.org The presence and position of these peaks serve as a confirmation of the successful synthesis of the CuCrO₂ delafossite phase.
Table 2: Characteristic FTIR Absorption Bands for Chromium Copper Oxide
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~550 | CrO₆ Octahedral Mode | nih.gov |
| ~725 | CrO₆ Octahedral Mode | nih.gov |
| ~778 | Stretching vibration of Cu-O and Cr-O | semanticscholar.org |
| ~899 | Stretching vibrations of Cr-O-M (M=metal) bonds | semanticscholar.org |
Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy. When monochromatic light from a laser interacts with a sample, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecules or crystal lattice.
For crystalline materials like this compound, which has a delafossite structure belonging to the R-3m space group, group theory predicts the number and symmetry of the Raman-active phonon modes. For CuCrO₂, two primary Raman-active modes are expected: an A₁g mode and an E₉ mode. nih.govarxiv.org The A₁g mode corresponds to the vibration of the O-Cu-O bonds along the c-axis of the crystal, while the doubly degenerate E₉ mode arises from the vibrations of the CrO₆ octahedra in the triangular lattice plane, perpendicular to the c-axis. semanticscholar.orgnih.govarxiv.org
Experimental studies on CuCrO₂ have consistently identified these characteristic Raman peaks. The high-frequency A₁g mode is typically observed around 706-709 cm⁻¹, and the E₉ mode is found at approximately 456-459 cm⁻¹. nih.govarxiv.org The presence and sharpness of these peaks are indicative of a well-ordered crystalline delafossite structure. In addition to these primary modes, other weaker peaks can appear in the Raman spectrum. For instance, a mode around 101 cm⁻¹ has been assigned to an Eᵤ mode, and other features have been attributed to the presence of defects that relax the Raman selection rules. arxiv.org Temperature-dependent Raman studies show that the frequencies of these modes typically increase as the temperature is lowered, a behavior attributed to anharmonic phonon-phonon interactions. nih.gov
Table 3: Raman-Active Modes in Chromium Copper Oxide
| Wavenumber (cm⁻¹) | Symmetry | Vibrational Assignment | Reference |
|---|---|---|---|
| ~709 | A₁g | Vibration of O-Cu-O bonds along the c-axis | nih.gov |
| ~457 | E₉ | Vibration of CrO₆ octahedra in the ab-plane | nih.gov |
| ~101 | Eᵤ | - | arxiv.orgarxiv.org |
Advanced Magnetic Characterization Techniques
The unique magnetic properties of this compound, stemming from the arrangement of Cr³⁺ ions in a geometrically frustrated triangular lattice, necessitate the use of advanced characterization techniques. These methods allow for a detailed investigation of the magnetic ordering, phase transitions, and underlying spin dynamics.
Vibrating Sample Magnetometry (VSM) is a sensitive technique used to measure the magnetic properties of materials. The sample is vibrated sinusoidally in a uniform magnetic field, which induces a changing magnetic flux. This changing flux, in turn, induces a voltage in a set of stationary pickup coils. The magnitude of this voltage is proportional to the magnetic moment of the sample. By measuring the magnetic moment as a function of applied magnetic field and temperature, key magnetic parameters can be determined.
For this compound, VSM is crucial for characterizing its antiferromagnetic nature. The Cr³⁺ ions form a triangular antiferromagnetic lattice, which leads to geometric frustration and complex magnetic behavior. VSM measurements of magnetic susceptibility versus temperature are used to determine the Néel temperature (Tₙ), the temperature at which the material transitions from a paramagnetic to an antiferromagnetic state. semanticscholar.org Below Tₙ, the magnetic moments of the Cr³⁺ ions align in an ordered, antiparallel fashion.
Studies on CuCrO₂ have reported a Néel temperature of approximately 24-27 K. semanticscholar.org VSM data typically shows a peak in the magnetic susceptibility at the Néel temperature. The effect of doping on the magnetic properties of CuCrO₂ has also been investigated using VSM. For example, doping with non-magnetic ions can alter the magnetic exchange interactions and consequently shift the Néel temperature.
Neutron scattering is an exceptionally powerful technique for probing the magnetic structure and dynamics of materials. Neutrons possess a magnetic moment, which allows them to interact directly with the magnetic moments of atoms in a crystal. In an elastic neutron scattering experiment, the diffraction pattern of the scattered neutrons reveals the arrangement of magnetic moments, i.e., the magnetic structure. Inelastic neutron scattering, on the other hand, involves the exchange of energy between the neutron and the sample, providing information about the magnetic excitations, or spin waves (magnons).
Neutron diffraction studies on single crystals of CuCrO₂ have been instrumental in elucidating its complex magnetic ordering. Below the Néel temperature, CuCrO₂ undergoes two closely spaced magnetic phase transitions. semanticscholar.orgnih.gov At Tₙ₁ ≈ 24.2 K, an essentially two-dimensional antiferromagnetic order develops within the triangular lattice planes. semanticscholar.orgresearchgate.netnih.gov Upon further cooling, at Tₙ₂ ≈ 23.6 K, a transition to a fully three-dimensional magnetic structure occurs. semanticscholar.orgresearchgate.netnih.gov This low-temperature magnetic structure has been unambiguously identified as a proper-screw spiral. semanticscholar.orgresearchgate.netnih.gov This non-collinear spin arrangement is a direct consequence of the frustrated magnetic interactions and is responsible for the multiferroic behavior of CuCrO₂, where ferroelectricity is induced by the magnetic order. The magnetic structure is incommensurate with the crystal lattice. aps.org
Inelastic neutron scattering experiments have been used to map out the spin dynamics in CuCrO₂. arxiv.org These studies have determined the spin Hamiltonian parameters, confirming the presence of antiferromagnetic nearest and next-nearest neighbor interactions within the ab plane. arxiv.org The measurements reveal weakly dispersive excitations along the c-axis, highlighting the predominantly two-dimensional character of the magnetic interactions. arxiv.org The spin-wave calculations based on these results provide a comprehensive model for the helicoidal magnetic structure and the associated spin dynamics. arxiv.org
Table 4: Magnetic Properties of Chromium Copper Oxide Determined by Advanced Techniques
| Property | Value/Description | Technique | Reference |
|---|---|---|---|
| Magnetic Ordering | Antiferromagnetic | VSM | semanticscholar.org |
| Néel Temperature (Tₙ) | ~24 K | VSM, Neutron Diffraction | semanticscholar.orgaps.org |
| Low-Temperature Magnetic Structure | Proper-screw spiral (fully 3D) | Neutron Diffraction | semanticscholar.orgresearchgate.netnih.gov |
| Intermediate Magnetic Structure | Essentially 2D antiferromagnetic order | Neutron Diffraction | semanticscholar.orgresearchgate.netnih.gov |
| Magnetic Correlation Length (along c-axis) | Short (~200 Å) | Neutron Diffraction | aps.org |
| Primary Magnetic Interactions | Antiferromagnetic nearest and next-nearest neighbor in ab-plane | Inelastic Neutron Scattering | arxiv.org |
Muon Spin Relaxation (µSR)
Muon Spin Relaxation, Resonance, and Rotation (µSR) is a highly sensitive experimental technique used to investigate the local magnetic properties of materials. triumf.cawikipedia.org The method involves implanting spin-polarized positive muons into a sample and observing their spin motion, which is influenced by the internal magnetic fields of the material. wikipedia.org This makes µSR an exquisite probe for studying magnetism and superconductivity, capable of detecting very small internal magnetic fields (~0.1 G) and measuring magnetic fluctuation rates over a wide range (10⁴ to 10¹² Hz). triumf.ca
The technique is particularly powerful for identifying magnetic phase transitions, characterizing the nature of magnetic ordering (such as antiferromagnetism or spin-glass behavior), and determining the magnetic structure on a microscopic scale. triumf.caubc.ca In materials where magnetic moments are small, dilute, or randomly ordered, µSR is often one of the few techniques capable of providing a clear detection of magnetic phenomena. triumf.ca
While µSR has been extensively applied to study copper-based materials, particularly high-temperature superconductors, to probe Cu-spin states and magnetic correlations, specific research applying µSR to this compound is not extensively detailed in the available literature. aps.org However, the application of µSR to this compound could provide significant insights into its intrinsic magnetic properties, such as the spin dynamics associated with the Cr³⁺ and Cu⁺ ions and the nature of any magnetic ordering that may occur at low temperatures.
Photoemission Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS) for Electronic Structure
The electronic structure of chromium copper oxide (specifically the delafossite CuCrO₂) has been elucidated through the combined use of Photoemission Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS). researchgate.netresearchgate.net These techniques are powerful tools for probing the occupied and unoccupied electronic states, respectively, providing a comprehensive picture of electron energies and bonding characteristics. wikipedia.orgwikipedia.orgkhanacademy.org
Studies utilizing X-ray Photoelectron Spectroscopy (XPS), a core-level PES technique, have revealed the composition of the valence band. researchgate.netresearchgate.net The upper region of the valence band is primarily derived from copper (Cu) 3d and chromium (Cr) 3d states. researchgate.netresearchgate.net The lower part of the valence band is dominated by oxygen (O) 2p atomic character. researchgate.netresearchgate.net A crucial finding from these spectroscopic studies is the pronounced hybridization that occurs among the Cu 3d, Cr 3d, and O 2p states across the entire valence band. researchgate.net This hybridization is believed to be fundamental to the material's properties, including its p-type conductivity. researchgate.net
XAS measurements, which involve the excitation of core electrons to unoccupied states, provide complementary information. wikipedia.org Analysis of the Cu L₃ edge in CuCrO₂ indicates the presence of a core exciton (B1674681) located approximately 0.65 eV below the bottom of the conduction band. researchgate.net The combination of PES and XAS data with X-ray Emission Spectroscopy (XES) allows for a detailed, site-specific examination of the electronic states. researchgate.net These experimental findings have been compared with density-functional theory calculations, which help to interpret the spectral features and confirm the strong hybridization of the atomic orbitals. researchgate.net
| Valence Band Region | Dominant Atomic Orbital Contributions | Key Features |
|---|---|---|
| Upper Valence Band | Cu 3d, Cr 3d | Strong mutual hybridization between Cu 3d, Cr 3d, and O 2p states. |
| Lower Valence Band | O 2p | Significant hybridization with metal d-orbitals is still present. |
| Conduction Band | Unoccupied states | A core exciton is observed 0.65 eV below the conduction band minimum in Cu L₃ XAS. |
Impedance Spectroscopy for Electrical Properties
Impedance spectroscopy is a powerful, non-destructive technique used to characterize the electrical properties of materials and their interfaces. It measures the opposition to the flow of an alternating current (AC) as a function of frequency. youtube.com By analyzing the impedance spectrum, typically represented in a Nyquist plot, it is possible to distinguish between different electrical processes occurring within the material, such as the contributions from grains, grain boundaries, and electrode interfaces. researchgate.netyoutube.com
In the study of nanocrystalline copper chromite (CuCr₂O₄), a spinel-structured oxide, impedance spectroscopy was employed to investigate its electrical characteristics at room temperature. sci-hub.se The analysis revealed two distinct electroactive regions, which were attributed to the electrical response of the grains and the grain boundaries. sci-hub.se
To model these contributions, an equivalent circuit consisting of two parallel resistor-Constant Phase Element (R-Q) components in series, denoted as (R₁Q₁)(R₂Q₂), was successfully fitted to the experimental data. sci-hub.se In this model:
R₁ and Q₁ represent the resistance and capacitance associated with the grains.
R₂ and Q₂ represent the resistance and capacitance associated with the grain boundaries.
The study also examined the frequency dependence of the AC conductivity and the dielectric constant. It was found that the conductivity increased with increasing frequency, while the dielectric constant showed a decreasing trend. sci-hub.se This behavior is characteristic of many polycrystalline ceramic materials and provides insight into the conduction mechanisms and dielectric relaxation processes.
| Component | Physical Representation | Description |
|---|---|---|
| (R₁Q₁) | Grain Effects | Represents the electrical properties (resistance and capacitance) of the crystalline grains within the material. |
| (R₂Q₂) | Grain Boundary Effects | Represents the electrical properties of the interfaces between the grains, which often have higher resistance. |
Emerging Research Frontiers for Chromium Copper Oxide Systems
Novel Functional Materials and Hybrid Systems
The unique combination of properties in chromium copper oxides makes them prime candidates for the development of novel functional materials and hybrid systems. Researchers are exploring their potential in catalysis, microelectronics, and environmental applications.
One area of development is in creating highly specialized catalysts. Acid-resistant copper oxide-chromium oxide catalysts are being developed for the hydrogenation of fatty acids and esters. These catalysts can also be prepared on inert supporting materials like aluminum oxide to enhance their stability and activity.
In the realm of micro and nanofabrication, chromium oxides are being utilized in innovative ways. Chromium(III) oxide (Cr₂O₃) has been introduced as a versatile sacrificial layer for fabricating microfluidic and nanofluidic channels. nist.gov Its desirable properties include good adhesion, resistance to most acids and bases, and rapid etching with standard chromium etchants, which shows high selectivity to other common materials used in microfabrication. nist.gov
Hybrid systems that incorporate chromium copper oxides are also being designed to leverage their unique electronic and magnetic properties. These efforts aim to create next-generation materials for information communication technology, semiconductors, and superconductors. youtube.com
Quantum Phenomena and Spin-Dependent Transport
The interplay between the electronic and magnetic properties of chromium and copper ions in oxide lattices gives rise to interesting quantum phenomena, particularly in the field of spintronics. Spintronics aims to utilize the spin of electrons, in addition to their charge, to carry information, leading to new paradigms in computing and data storage.
Research has shown that the specific oxide phase of copper is critical for spin transport. Copper(II) oxide (CuO), where the Cu²⁺ ion has an unpaired spin, is a good spin conductor. aps.org In contrast, cuprous oxide (Cu₂O), where the Cu⁺ ion has a fully filled d-orbital and no unpaired spins, acts as a spin insulator. aps.org This demonstrates that the presence of unpaired spins is a key prerequisite for efficient spin transport in these materials. aps.org
The incorporation of magnetic ions like chromium into copper oxide systems is a promising strategy for developing materials for spintronic applications. Doping copper oxide with rare-earth elements has been shown to induce significant room-temperature ferromagnetism and a strong anomalous Hall effect, a key indicator of spin-polarized electron transport. rsc.org These findings pave the way for developing chromium copper oxide-based structures for future spintronic devices, where the spin of electrons can be controlled and manipulated. rsc.org
Advanced In-Situ Characterization during Synthesis and Operation
Understanding and optimizing the synthesis of complex multicomponent oxides like chromium copper oxide requires advanced characterization techniques that can monitor the growth process in real-time. The complex chemistry involved in methods like spray pyrolysis often makes it difficult to control the final properties of the material without in situ monitoring. acs.orgacs.org
A novel plasmonic-based optical sensing method has been developed to monitor the film growth of p-type transparent conducting copper chromium oxide (CuₓCrO₂) during spray pyrolysis. acs.orgnih.gov This technique allows for the real-time extraction of the refractive index of the growing film, which provides insights into the thermal decomposition processes of the chemical precursors. acs.org
For the synthesis of CuₓCrO₂, precursors such as copper(II) acetylacetonate (Cu(acac)₂) and chromium(III) acetylacetonate (Cr(acac)₃) are often used. acs.org In situ studies have revealed the different decomposition behaviors of these precursors. The Cu(acac)₂ precursor begins to decompose around 200°C, while Cr(acac)₃ starts to decompose at a higher temperature of 250°C. acs.orgnih.gov This real-time data helps to explain the narrow temperature window for synthesizing high-quality CuₓCrO₂ films and provides critical information for optimizing growth conditions. acs.orgnih.gov
Precursor Decomposition Data from In-Situ Analysis
| Precursor | Onset Decomposition Temperature | Effective Activation Energy for Film Formation | Reference |
|---|---|---|---|
| Copper(II) acetylacetonate (Cu(acac)₂) | ~200°C | 1.5 eV (low temp. limited) | acs.orgnih.gov |
| Chromium(III) acetylacetonate (Cr(acac)₃) | ~250°C | 0.5 eV | acs.orgnih.gov |
Machine Learning and AI-Driven Materials Discovery for Chromium Copper Oxide
The traditional process of materials discovery is often a slow and expensive trial-and-error process. anl.gov The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field by dramatically accelerating the discovery and design of new materials. anl.govarxiv.org These computational tools can predict the properties of novel compounds and identify promising synthesis routes, significantly reducing the need for extensive experimental work. arxiv.orglumi-supercomputer.eu
For complex oxide systems like chromium copper oxides, ML algorithms can be trained on existing experimental and computational data to predict phase diagrams, which are maps that guide the search for new material phases under different temperatures and pressures. anl.gov By automating the process of probing how atoms can be organized, AI can identify conditions that might lead to novel chromium copper oxide compositions with tailored electronic, magnetic, or catalytic properties. anl.gov The integration of AI with high-throughput computing and automated robotic laboratories is creating a fully automated pipeline for rapid synthesis and validation, drastically shortening the timeline for materials innovation. arxiv.org
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing chromium copper dioxide (CrCuO₂), and how should data be interpreted?
Methodological Answer:
For structural and compositional analysis:
- X-ray Diffraction (XRD): Confirm crystallinity and phase purity by comparing experimental patterns with reference databases (e.g., ICDD PDF-4+). Use Rietveld refinement to quantify phase ratios and lattice parameters .
- X-ray Photoelectron Spectroscopy (XPS): Resolve oxidation states of Cr and Cu. Calibrate binding energies using C 1s (284.8 eV) and cross-reference with literature values for Cu²⁺/Cu⁺ and Cr³⁺/Cr⁴⁺ .
- Raman Spectroscopy: Identify vibrational modes linked to metal-oxygen bonds. For CrCuO₂, expect peaks between 500–700 cm⁻¹ (Cr–O stretching) and 200–400 cm⁻¹ (Cu–O bending). Compare with ab initio simulations for validation .
Data Interpretation Tips:
- Use software like CASAXPS or MDI Jade for peak deconvolution.
- Always include error margins (e.g., ±0.02 Å for lattice parameters) and statistical confidence intervals .
Basic: How can researchers design a reproducible synthesis protocol for CrCuO₂ nanoparticles?
Methodological Answer:
Synthesis Steps:
Co-Precipitation Method: Mix stoichiometric Cr(NO₃)₃·9H₂O and Cu(NO₃)₂·3H₂O in deionized water. Adjust pH to 9–10 using NH₄OH to precipitate hydroxides.
Thermal Treatment: Calcine at 600–800°C for 4–6 hours in air. Use controlled heating rates (2–5°C/min) to avoid phase segregation .
Critical Parameters:
- Precursor Purity: Use ≥99.9% reagents to minimize impurity-driven phase instability.
- Atmosphere Control: For reduced phases (e.g., Cu⁺), employ inert gas (N₂/Ar) during calcination .
Validation:
- Repeat synthesis in triplicate to assess batch-to-batch variability.
- Include detailed reagent sources, equipment specifications, and procedural deviations in appendices .
Advanced: How can conflicting reports on CrCuO₂’s catalytic activity in oxygen evolution reactions (OER) be resolved?
Methodological Answer:
Root-Cause Analysis:
- Surface vs. Bulk Effects: Use depth-profiling XPS to determine if catalytic activity correlates with surface oxidation states or bulk composition .
- Electrochemical Impedance Spectroscopy (EIS): Differentiate charge-transfer resistance (Rct) from ohmic losses. Compare Tafel slopes across studies to identify inconsistencies in reaction mechanisms .
Experimental Design Adjustments:
- Standardize testing conditions: electrolyte pH (e.g., 1 M KOH), temperature (25°C), and electrode pretreatment (e.g., cyclic voltammetry activation) .
- Publish raw datasets (current-voltage curves, EIS Nyquist plots) in supplementary materials for cross-validation .
Advanced: What computational methods are suitable for modeling CrCuO₂’s electronic structure, and how do they align with experimental data?
Methodological Answer:
Approaches:
- Density Functional Theory (DFT): Use hybrid functionals (HSE06) to account for strong electron correlations in transition-metal oxides. Validate bandgap predictions against UV-Vis diffuse reflectance spectra .
- Molecular Dynamics (MD): Simulate thermal stability by calculating mean-square displacement of atoms at synthesis temperatures (600–800°C) .
Integration with Experimentation:
- Compare calculated XANES (X-ray Absorption Near Edge Structure) spectra with synchrotron data to verify Cr/Cu coordination environments .
- Address discrepancies by refining exchange-correlation functionals or including spin-orbit coupling effects .
Advanced: How can researchers address reproducibility challenges in CrCuO₂’s magnetic properties?
Methodological Answer:
Key Strategies:
- Sample Homogeneity: Use high-energy ball milling (e.g., 20 hours at 300 rpm) to ensure uniform particle size distribution, as agglomeration affects magnetic measurements .
- SQUID Magnetometry: Standardize protocols for zero-field-cooled (ZFC) and field-cooled (FC) cycles. Report temperature sweep rates and field strengths (e.g., 100 Oe for weak ferromagnetism) .
Data Contradiction Mitigation:
- Publish full hysteresis loops (M-H curves) with baseline corrections for diamagnetic contributions.
- Collaborate with multiple labs for interlaboratory validation .
Basic: What are the best practices for reporting CrCuO₂’s electrochemical performance in peer-reviewed journals?
Methodological Answer:
Essential Metrics:
- Specific Activity: Normalize current density to electrochemically active surface area (ECSA) via double-layer capacitance measurements .
- Stability Testing: Report chronoamperometry/chronopotentiometry data over ≥24 hours, noting degradation mechanisms (e.g., leaching, phase transformation) .
Visualization Standards:
- Adopt color-coded cyclic voltammograms (CVs) with clear axis labels. Avoid overcrowding figures; use insets for magnification .
- Include statistical summaries (mean ± SD) for triplicate experiments in tables .
Advanced: How can machine learning (ML) optimize CrCuO₂ synthesis parameters for target properties?
Methodological Answer:
Workflow Design:
- Feature Selection: Input variables include precursor ratios, calcination temperature/time, and atmosphere. Outputs: crystallite size, bandgap, catalytic activity .
- Model Training: Use random forest or neural networks on datasets from open repositories (e.g., Materials Project). Validate predictions via targeted experiments .
Challenges:
- Address data sparsity by contributing to community databases.
- Disclose hyperparameters and training/test splits to ensure reproducibility .
Basic: What safety protocols are critical when handling CrCuO₂ due to its potential toxicity?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, N95 masks, and fume hoods for powder handling.
- Waste Disposal: Neutralize acidic waste (from synthesis) with NaHCO₃ before disposal. Store Cr-containing waste in labeled, sealed containers .
- Exposure Monitoring: Conduct regular air sampling for Cr(VI) contamination, adhering to OSHA PEL (0.005 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
